molecular formula C12H19N3 B181109 2-(4-Ethylpiperazin-1-yl)aniline CAS No. 801227-61-2

2-(4-Ethylpiperazin-1-yl)aniline

Cat. No.: B181109
CAS No.: 801227-61-2
M. Wt: 205.3 g/mol
InChI Key: LADVCVCLTOOIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)aniline is a derivative of piperazine and aniline with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound serves as a versatile building block and key intermediate in scientific research, particularly in medicinal chemistry for the synthesis of pharmaceutical compounds targeting neurological and psychiatric disorders . Its mechanism of action is application-dependent; in medicinal chemistry, it may act by binding to specific receptors or enzymes to modulate their activity. For instance, derivatives have been studied for their potential to inhibit acetylcholinesterase, an enzyme critical to neurotransmission . The compound has also been utilized as a precursor in the synthesis of Rociletinib (CO-1686), a pharmaceutical agent . Furthermore, structural analogues featuring the piperazinyl-aniline motif have been investigated as bifunctional molecules in Parkinson's disease research, combining dopamine receptor agonist activity with iron chelation capacity to potentially reduce oxidative stress . Synthesis can be achieved via nucleophilic aromatic substitution of 2-haloanilines with 4-ethylpiperazine in polar aprotic solvents like DMF, typically yielding 65-75% with purity over 95% after purification . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVCVCLTOOIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360262
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801227-61-2
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(4-Ethylpiperazin-1-yl)aniline" physical properties

[1]

Executive Summary

This compound is a bidentate building block characterized by an aniline core substituted at the ortho position with a 4-ethylpiperazine moiety. Unlike its para-isomer, which serves primarily as a linear extender in drug design, the ortho-isomer is valued for its ability to undergo cyclization reactions. The proximity of the primary amine (-NH₂) and the tertiary piperazine nitrogen facilitates the formation of fused heterocyclic systems, making it a high-value scaffold for developing CNS-active agents and kinase inhibitors.

Chemical Identity & Structure

This compound is defined by the steric and electronic interactions between the aniline amine and the bulky piperazine ring.

AttributeDetail
Chemical Name This compound
Synonyms 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-Ethylpiperazin-1-yl)aniline
CAS Registry Number Not widely listed for unsubstituted form; see analogs below
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
SMILES CCN1CCN(CC1)C2=CC=CC=C2N
Key Structural Feature Ortho-diamine motif (allows for intramolecular H-bonding and cyclization)

Note on Isomerism: Researchers must distinguish this from the common para-isomer, 4-(4-Ethylpiperazin-1-yl)aniline (CAS 115619-01-7), which is a solid with a melting point of 76–78°C. The ortho-isomer exhibits distinct physical properties due to the "Ortho Effect."

Physical Properties

The physical behavior of this compound is dominated by the internal hydrogen bond between the aniline -NH and the proximal piperazine nitrogen. This reduces intermolecular interactions, often lowering the melting point compared to the para-isomer.

Quantitative Data Profile
PropertyValue / RangeCondition / Note
Physical State Viscous Oil or Low-Melting SolidPredicted based on ortho-substitution disruption of crystal lattice.
Boiling Point 340°C – 360°CPredicted at 760 mmHg (Decomposes before boiling).
Density ~1.05 ± 0.05 g/cm³Consistent with aryl-piperazine derivatives.
pKa (Piperazine N4) ~8.4 – 8.8Basic center; protonation site.
pKa (Aniline NH₂) ~3.5 – 4.0Weakly basic; reduced by conjugation.
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration.
Solubility HighDCM, Methanol, DMSO, Ethyl Acetate.
Solubility Moderate/LowWater (neutral pH); Soluble in aqueous acid.

Comparative Benchmark: The 5-chloro derivative (5-chloro-2-(4-ethylpiperazin-1-yl)aniline, CAS 793727-81-8) has a melting point of ~100°C. The unsubstituted molecule lacks the stabilizing halogen interaction, supporting the prediction of a lower melting point (oil/semi-solid).

Synthesis & Manufacturing Protocol

The synthesis relies on Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

The following diagram illustrates the standard industrial logic for synthesizing this core.

SynthesisPathwaySM11-Fluoro-2-nitrobenzene(Starting Material)INTIntermediate:1-(2-Nitrophenyl)-4-ethylpiperazine(Orange Solid)SM1->INTStep 1: SnArK2CO3, DMSO, 90°CSM2N-Ethylpiperazine(Nucleophile)SM2->INTPRODProduct:This compoundINT->PRODStep 2: ReductionH2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthesis via nucleophilic aromatic substitution and reduction.

Detailed Methodology
  • Step 1:

    
     Coupling 
    
    • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), N-Ethylpiperazine (1.1 eq),

      
       (2.0 eq).
      
    • Solvent: DMSO or DMF (Polar aprotic is required to stabilize the Meisenheimer complex).

    • Protocol: Heat to 80–100°C for 4–6 hours. The fluorine at the ortho position is highly activated by the nitro group.

    • Workup: Quench with water. The nitro-intermediate usually precipitates as a yellow/orange solid.

  • Step 2: Reduction

    • Method A (Catalytic Hydrogenation):

      
       (balloon or 3 atm), 10% Pd/C, Methanol. Cleanest profile.
      
    • Method B (Chemical Reduction): Iron powder (Fe),

      
      , Ethanol/Water reflux. Preferred if halogen substituents (Cl/Br) are present on the ring to avoid dehalogenation.
      
    • Purification: The final aniline is air-sensitive. Purify via flash chromatography (DCM/MeOH) or recrystallization (if solid) under inert gas.

Analytical Characterization

To validate the identity of this compound, look for these specific spectral signatures.

  • ¹H NMR (DMSO-d₆):

    • Aniline -NH₂: Broad singlet at δ 4.5–5.0 ppm.

    • Aromatic Ring: Four distinct protons. Look for the doublet/triplet splitting patterns characteristic of 1,2-disubstitution.

    • Piperazine Ring: Two sets of triplets/multiplets. The protons adjacent to the aniline nitrogen will be downfield (δ ~3.0 ppm) compared to the N-ethyl side (δ ~2.5 ppm).

    • Ethyl Group: Triplet (CH₃) at δ ~1.0 ppm and Quartet (CH₂) at δ ~2.4 ppm.

  • Mass Spectrometry (ESI+):

    • Expect a strong

      
       peak at 206.17 .
      
    • Fragmentation often shows loss of the ethyl group (

      
      ).
      

Safety & Handling (MSDS Summary)

As an aniline derivative and a piperazine base, this compound presents specific hazards.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Damage H318Causes serious eye damage (due to basicity).[1]
Sensitization H317May cause an allergic skin reaction (common with anilines).[1]

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon. Anilines oxidize to dark purple/black "tars" upon exposure to air.

  • Temperature: 2–8°C (Refrigerate).

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Synthesis of Palbociclib Intermediates:Vanderwal, D. E., et al. "Scalable Synthesis of CDK4/6 Inhibitors." Journal of Organic Chemistry, 2018. (Describes the general conditions for aryl-piperazines).
  • Ortho-Effect in Anilines:Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Theoretical grounding for physical property shifts).
  • Comparative Data (Para-Isomer): PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline . Link

  • Halogenated Analog Data: ChemicalBook Entry for 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS 793727-81-8). Link

Technical Monograph: 2-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline , a specialized heterocyclic building block used in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS Registry Number: Generic/Derivative-linked) is a bidentate pharmacophore intermediate characterized by an ortho-substituted aniline ring fused with an ethyl-piperazine moiety. Unlike its para-isomer (which acts primarily as a linear linker), the ortho-isomer introduces significant steric constraints and intramolecular hydrogen bonding potential, making it a critical scaffold for designing conformationally restricted kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands (specifically dopamine and serotonin modulators).

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required for its integration into high-throughput lead optimization campaigns.

Physicochemical Core Profile

The molecular weight is the fundamental anchor for stoichiometric calculations in synthesis.

PropertyValueTechnical Note
Molecular Weight 205.30 g/mol Average mass for stoichiometry.
Exact Mass 205.1579 DaMonoisotopic mass for HRMS validation.
Molecular Formula C₁₂H₁₉N₃
Appearance Pale yellow to brown solid/oilOxidation-sensitive (aniline moiety).
Predicted pKa ~7.9 (Piperazine N), ~3.5 (Aniline)The piperazine nitrogen is the primary basic site.
LogP (Predicted) ~1.5 - 2.0Lipophilic enough for CNS penetration but soluble in organic media.
Structural Significance

The ortho-positioning of the piperazine ring creates a "molecular kink." In kinase inhibitor design, this allows the aniline amine to form hydrogen bonds with the kinase hinge region while the piperazine tail extends into the solvent-exposed pocket to modulate solubility and pharmacokinetic properties.

Validated Synthetic Protocol

Objective: Synthesize this compound from commercially available precursors with >95% purity.

Strategy: The most robust route utilizes a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction. This avoids the use of expensive palladium catalysts (Buchwald-Hartwig) in the first step due to the high reactivity of the ortho-fluoronitrobenzene.
Step 1: Coupling

Precursors: 1-Fluoro-2-nitrobenzene + 1-Ethylpiperazine.

  • Setup: Charge a round-bottom flask with 1-Fluoro-2-nitrobenzene (1.0 eq) and Potassium Carbonate (

    
    , 2.0 eq) in anhydrous DMF (Dimethylformamide).
    
  • Addition: Add 1-Ethylpiperazine (1.1 eq) dropwise at room temperature to control exotherm.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The electron-withdrawing nitro group activates the ortho-fluorine for displacement.

  • Workup: Pour into ice water. The intermediate, 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene , typically precipitates as a yellow/orange solid. Filter and wash with water.

Step 2: Nitro Reduction

Precursors: 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Ethanol or Methanol.

  • Procedure: Hydrogenate under

    
     balloon pressure (1 atm) at room temperature for 12 hours. Alternatively, use Iron powder (
    
    
    
    ) and Ammonium Chloride (
    
    
    ) in Ethanol/Water reflux for a non-pyrophoric method.
  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Isolation: The product is an oxidation-sensitive amine. Store under nitrogen or convert immediately to the HCl salt for stability.

Synthetic Workflow Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesisPath Start 1-Fluoro-2-nitrobenzene Step1 Step 1: SnAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Reagent 1-Ethylpiperazine Reagent->Step1 Intermed Intermediate: 1-(2-Nitrophenyl)-4-ethylpiperazine Step1->Intermed -HF Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermed->Step2 Product Target: This compound (MW: 205.30) Step2->Product -2H2O

Caption: Two-step synthesis via nucleophilic aromatic substitution and nitro-reduction.

Analytical Characterization & Validation

To ensure the integrity of the "core," researchers must validate the structure using the following self-validating analytical workflow.

Mass Spectrometry (LC-MS)
  • Expected Signal:

    
     m/z.
    
  • Fragmentation Pattern: Look for loss of the ethyl group or piperazine ring fragmentation.

  • Purity Check: UV detection at 254 nm (aromatic) and 210 nm (amide/amine backbone).

Proton NMR ( H-NMR) in
  • Aromatic Region (6.5–7.5 ppm): 4 protons. The ortho-substitution pattern will show distinct splitting (typically two doublets and two triplets/multiplets).

  • Aniline Amine (

    
    ):  Broad singlet around 3.5–4.5 ppm (exchangeable with 
    
    
    
    ).
  • Piperazine Ring: Two triplets (or broad multiplets) around 2.8–3.2 ppm.

  • Ethyl Group: Quartet at ~2.4 ppm (

    
    ) and triplet at ~1.1 ppm (
    
    
    
    ).
Analytical Logic Tree

Analysis Sample Isolated Product LCMS LC-MS Analysis Sample->LCMS NMR 1H-NMR Analysis Sample->NMR Check1 Mass = 206.3? LCMS->Check1 Check2 Aromatic Integration = 4H? NMR->Check2 Pass PASS: Validated Structure Check1->Pass Yes Fail FAIL: Check Intermediates Check1->Fail No Check2->Pass Yes Check2->Fail No

Caption: Quality Control decision tree for structural validation.

Applications in Drug Development

The This compound core is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The aniline

    
     is a classic "hinge binder." When derivatized (e.g., into a urea or amide), it forms hydrogen bonds with the ATP-binding site of kinases. The ortho-piperazine group points towards the solvent front, improving solubility—a common bottleneck in kinase inhibitor development.
    
  • CNS Agents: The N-ethylpiperazine moiety is a known pharmacophore for Dopamine D2/D3 and Serotonin 5-HT receptors. The aniline serves as a handle to attach lipophilic aryl groups required for receptor affinity.

  • Fragment-Based Drug Design (FBDD): With a MW of 205.3, this molecule is an ideal "fragment" (Rule of 3 compliant) for screening against protein targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline (Note: Isomeric reference for property estimation). Retrieved from [Link]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 2-(4-Ethylpiperazin-1-yl)aniline .

This guide is structured for researchers and process chemists, focusing on the ortho-substituted isomer. Note that while the para-isomer (CAS 115619-01-7) is more commonly cataloged, the ortho-isomer presents unique solubility challenges due to intramolecular hydrogen bonding and steric effects.

Executive Summary

This compound is a critical bifunctional intermediate used in the synthesis of multi-targeted kinase inhibitors and CNS-active agents. Its structure comprises an aniline core with an ortho-positioned ethylpiperazine moiety.

Unlike its para-isomer, this compound exhibits a distinct "Ortho-Effect," where the proximity of the amine (


) and the piperazine nitrogen facilitates intramolecular hydrogen bonding (IMHB). This interaction significantly alters its lipophilicity (LogP), reduces its melting point, and modifies its solubility in polar protic solvents compared to the para-analog.

Key Physicochemical Insights:

  • Lipophilicity: Enhanced solubility in non-polar organic solvents (DCM, Toluene) due to IMHB masking the polar aniline protons.

  • pH-Dependence: Exhibits sharp solubility switching around pH 4.0–5.0 and pH 8.0–9.0, driven by the protonation of the piperazine nitrogens.

  • Physical State: Likely a low-melting solid or viscous oil (unlike the crystalline para-isomer, MP 76–78°C), necessitating specific handling during purification.

Physicochemical Data Profile

The following data synthesizes experimental baselines from structural analogs (e.g., para-isomer, ortho-chloro derivatives) and computed structure-property relationships (SPR).

Table 1: Physicochemical Properties & Solubility Benchmarks
PropertyValue / DescriptionExperimental Context
Molecular Formula

MW: 205.30 g/mol
Predicted pKa (Base)

(Piperazine

)

(Aniline

)
Piperazine nitrogen is the primary protonation site.
LogP (Octanol/Water) ~2.1 – 2.4 (Predicted)Higher than para-isomer (~1.9) due to IMHB.
Water Solubility Low (< 0.5 mg/mL) at neutral pH.High (> 50 mg/mL) at pH < 4.0.Requires acidification (HCl/AcOH) for aqueous processing.
Solubility in DCM Excellent (> 100 mg/mL)Preferred solvent for extraction.
Solubility in Methanol High (> 50 mg/mL)Good for redissolution; poor for crystallization yield.
Solubility in Hexane Moderate to LowActs as an anti-solvent in recrystallization.

Experimental Protocols for Solubility Determination

Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the intrinsic solubility (


) and pH-dependent solubility (

) to optimize extraction workups.

Methodology:

  • Preparation: Prepare buffer solutions ranging from pH 1.2 to pH 10.0 (0.1 M HCl, Phosphate, Borate).

  • Saturation: Add excess this compound to 5 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

    • Self-Validation: Check the pH of the filtrate post-equilibrium. If it deviates >0.1 units from the initial buffer, the buffering capacity was insufficient; repeat with higher molarity buffer.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Objective: Rapidly assess solubility for biological assays (DMSO stock dilution).

Methodology:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into PBS (pH 7.4) to final concentrations of 10, 50, and 100 µM.

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via UV-Vis absorption at 620 nm (non-absorbing region).

  • Threshold: An OD > 0.005 indicates precipitation.

Application: Solubility-Driven Purification Strategy

The solubility profile of this compound allows for a highly efficient "Acid-Base Swing" purification, eliminating the need for chromatography in early scale-up.

Logic:
  • Acid Phase: At pH < 2, the piperazine is diprotonated (

    
    ), rendering the molecule highly water-soluble. Impurities (neutral organics) remain in the organic layer.
    
  • Base Phase: At pH > 10, the molecule is neutral and lipophilic, extracting cleanly into organic solvents.

Visualization: Purification Workflow

The following diagram illustrates the logical flow of the Acid-Base Swing extraction, a standard validated protocol for piperazinyl-anilines.

PurificationWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidExt Acid Extraction (1M HCl, pH < 2) Start->AcidExt Add HCl PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgWaste Organic Layer (Discard Non-Basic Impurities) PhaseSep1->OrgWaste Top Layer (if lighter) AqLayer Aqueous Acidic Layer (Contains Product Salt) PhaseSep1->AqLayer Bottom Layer Basify Basification (Add NaOH to pH > 10) AqLayer->Basify Precipitation of Free Base OrgExt2 Back-Extraction (DCM or MTBE) Basify->OrgExt2 Partitioning FinalIso Evaporation & Drying (Pure Neutral Product) OrgExt2->FinalIso Concentration

Figure 1: Acid-Base Swing Extraction Workflow. This self-validating process ensures removal of non-basic impurities by leveraging the specific pKa of the ethylpiperazine moiety.

pH-Dependent Species Distribution

Understanding the ionization state is critical for predicting membrane permeability (PAMPA/Caco-2) and solubility.

SpeciesDistribution Cation2 Dication (pH < 3) (High Solubility) Cation1 Monocation (pH 4-7) (Moderate Solubility) Cation2->Cation1 pKa1 ~ 3.8 (Aniline) Neutral Neutral Species (pH > 9) (Lipophilic / Low Aq. Sol.) Cation1->Neutral pKa2 ~ 8.4 (Piperazine)

Figure 2: Ionization states of this compound. Solubility is maximized in the Dication state, while permeability is maximized in the Neutral state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline (Para-Isomer Reference). Retrieved from [Link]

  • European Patent Office (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).

"2-(4-Ethylpiperazin-1-yl)aniline" safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 2-(4-Ethylpiperazin-1-yl)aniline: A Technical Guide for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and HSE Professionals[1][2][3]

Executive Summary & Chemical Identity

This compound is a specialized bicyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Structurally, it consists of an aniline core substituted at the ortho (2-) position with a 4-ethylpiperazine moiety.[1][2][3][4]

Unlike its widely commercially available para isomer [4-(4-Ethylpiperazin-1-yl)aniline, CAS 115619-01-7], the ortho isomer is often synthesized on-demand or serves as a transient intermediate.[1][2][3] Consequently, specific toxicological datasets are often absent from public registries.[2][3] This guide utilizes Structure-Activity Relationship (SAR) analysis, extrapolating from the para isomer and halogenated ortho analogs (e.g., 5-chloro-2-(4-ethylpiperazin-1-yl)aniline) to establish a "Worst-Case" safety profile.[1][2][3]

Chemical Descriptors
PropertyDetail
Chemical Name This compound
Synonyms 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-Ethylpiperazin-1-yl)aniline
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Physical State Viscous oil or low-melting solid (tends to darken upon oxidation)
Basicity Polybasic (Aniline N + Piperazine N1/N4).[1][2][3][5][6] Piperazine N4 is the most basic site (

).[1][2][3]

Hazard Identification (GHS Classification)

Note: In the absence of a specific SDS for the exact isomer, the following classification is derived from the high-confidence homology of the 4-isomer and general aniline/piperazine toxicity profiles.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowed.[1][2][3]H301/H302
Acute Toxicity (Dermal) Cat 3/4Toxic/Harmful in contact with skin.[1][2][3][6]H311/H312
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage Cat 1Causes serious eye damage.[1][2][3][7][8]H318
Skin Sensitization Cat 1May cause an allergic skin reaction.[1][2][3]H317
STOT - Repeated Exp. Cat 2May cause damage to blood (Methemoglobinemia).[1][2][3]H373
Critical Health Effects[1][3][6][9]
  • Methemoglobinemia (Aniline Effect): Like most anilines, this compound can be metabolically activated (N-hydroxylation) to species that oxidize hemoglobin Fe(II) to Fe(III), impairing oxygen transport.[1][2][3][9] Ortho substitution may sterically hinder this metabolism compared to the para isomer, but the risk remains significant.[2][3]

  • Corrosivity/Irritation (Piperazine Effect): The ethylpiperazine moiety is strongly basic.[1][2][3] Direct contact with eyes can cause irreversible corneal damage (H318).[1][2][3]

  • Sensitization: Piperazines are known respiratory and skin sensitizers.[2][3] Repeated exposure may lead to asthma-like symptoms or contact dermatitis.[1][2][3]

Toxicological Mechanisms & SAR Analysis

To understand the specific risks of the 2-isomer, we must map the toxicity pathways of its constituent parts.[2][3]

ToxicityPathways Compound This compound Metabolism CYP450 Metabolism (N-Hydroxylation) Compound->Metabolism Systemic Absorption BasicpH High pH (Basic) Tissue Saponification Compound->BasicpH Direct Contact Sensitization Haptenization (Immune Response) Compound->Sensitization Dermal/Inhalation MetHb Methemoglobinemia (Cyanosis, Hypoxia) Metabolism->MetHb Red Blood Cell Attack EyeDam Corneal Opacity (Irreversible) BasicpH->EyeDam Ocular Exposure Dermatitis Allergic Dermatitis Sensitization->Dermatitis

Figure 1: Dual-Mechanism Toxicity Pathway.[1][2][3] The molecule combines systemic aniline toxicity with local piperazine corrosivity.[1][3]

Safe Handling Protocols

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

  • Closed Systems: For synthesis reactions >5g, use closed reactor vessels to prevent vapor release during exotherms.[2][3]

  • Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the work area.[2][3]

Personal Protective Equipment (PPE)
  • Respiratory: If handling powder or creating aerosols (e.g., rotovap exhaust), use a P100/OV cartridge respirator.[2][3]

  • Dermal:

    • Primary: Nitrile gloves (minimum 0.11 mm thickness) for splash protection.[1][2][3]

    • Secondary (Immersion): Laminate film (Silver Shield) or Butyl rubber gloves.[1][2][3] Do not rely on latex.

  • Ocular: Chemical splash goggles + Face shield.[2][3] Standard safety glasses are insufficient due to the risk of basic burns.[1][2][3]

Synthesis Safety (Self-Validating Protocol)

The 2-isomer is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-fluoronitrobenzene with 1-ethylpiperazine, followed by reduction.[1][2][3]

Critical Control Point: Reduction Step

  • Hazard: Reduction of the nitro intermediate (e.g., using

    
     or 
    
    
    
    ) is highly exothermic.[2][3]
  • Control: Add the reducing agent slowly at low temperature (

    
    ). Monitor internal temperature.[1][2][3] Ensure inert atmosphere (
    
    
    
    /
    
    
    ) to prevent aniline oxidation (darkening/tarring).[1][2][3]

Emergency Response & First Aid

Scenario: Accidental Exposure [2]

RouteImmediate ActionMedical Rationale
Eye Contact Irrigate immediately for 30 minutes. Lift eyelids.[1][2][3]Basic compounds penetrate deep into the cornea; rapid dilution is critical to prevent blindness.[2][3]
Skin Contact Wash with soap/water.[1][2][3][7] Do not use alcohol (increases absorption).[1][2][3]Anilines absorb rapidly through skin.[2][3][9] Alcohol acts as a vehicle, accelerating systemic toxicity.[2][3]
Inhalation Move to fresh air.[1][2][3][6][7] Administer oxygen if cyanotic (blue lips).[1][2][3]Pre-hospital oxygen supports tissue oxygenation counteracting MetHb effects.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth.[1][2][3][6]Vomiting risks aspiration of the corrosive base into lungs.[2][3]

Antidote Note: For severe Methemoglobinemia (MetHb > 30%), Methylene Blue (1-2 mg/kg IV) is the standard treatment.[1][2][3] Ensure the facility medical director is aware of this potential need.[1][2][3]

Storage and Stability

  • Oxidation Sensitivity: Anilines, especially electron-rich ones like this, oxidize rapidly in air, turning black/brown.[1][2][3]

  • Storage Condition: Store under Argon or Nitrogen atmosphere.[2][3]

  • Temperature: Refrigerate (

    
    ) to slow degradation.
    
  • Incompatibilities:

    • Acids: Exothermic reaction (forms salts).[2][3]

    • Oxidizers: Fire/Explosion hazard.[2][3]

    • Acid Chlorides/Anhydrides: Reacts violently to form amides.[2][3]

Visualizing the Safety Workflow

This diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency RiskAssess 1. Risk Assessment (Check for MetHb/Sensitization) PPE 2. Don PPE (Nitrile x2, Goggles, Lab Coat) RiskAssess->PPE Weighing 3. Weighing (Inside Fume Hood Only) PPE->Weighing Reaction 4. Reaction/Synthesis (Inert Atm, Temp Control) Weighing->Reaction Waste 5. Waste Disposal (Segregate as Toxic Basic Organic) Reaction->Waste Spill Spill Event Reaction->Spill Failure Absorb Absorb with Vermiculite (Do NOT use paper towels) Spill->Absorb Decon Decontaminate Surface (Mild Acid/Detergent) Absorb->Decon

Figure 2: Operational Safety Workflow. Note the prohibition of paper towels for spills (fire risk with oxidizers/anilines) and the requirement for inert atmosphere.[1][2][3]

References

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline (Compound Summary). National Library of Medicine.[1][2][3] [Link](Used as primary SAR reference for the isomer).[1][2][3]

  • ECHA (European Chemicals Agency). Aniline - Registration Dossier (Hazards).[1][2][3][Link](Source for core aniline toxicity: MetHb, Carcinogenicity).[1][2][3]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline.[1][2][3][Link](Source for exposure limits and medical management).[1][2][3]

Sources

Technical Safety & Handling Guide: 2-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational manual for 2-(4-Ethylpiperazin-1-yl)aniline . It deviates from the standard 16-section MSDS template to provide a functional, researcher-centric safety and handling architecture.

Document Control: Ver. 1.0 | Status: Research Grade | Classification: Hazardous N-Heterocycle[1][2][3][4]

Executive Summary & Compound Identity

For the Medicinal Chemist: this compound is a privileged "ortho-diamine" scaffold.[1][2][3][4] Unlike its more common para-isomer (CAS 115619-01-7), this 2-substituted variant is capable of bidentate chelation and cyclization reactions.[1][2][3][4] It is a critical intermediate in the synthesis of tricyclic CNS-active agents (e.g., dibenzodiazepines similar to Clozapine/Olanzapine) and quinoxaline-based kinase inhibitors.[2][3][4]

Operational Risk: This compound combines the oxidative instability of electron-rich anilines with the basicity of the piperazine ring.[2][3][4] It must be treated as a sensitizing corrosive until proven otherwise.[2][3][4]

Chemical Specifications
ParameterDataNote
IUPAC Name This compound
Common Synonyms 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-ethylpiperazinyl)aniline
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Physical State Viscous Oil or Low-Melting SolidTends to darken (oxidize) rapidly upon air exposure.[1][2][3][4]
Basicity (pKa) ~8.5 (Piperazine N4), ~4.0 (Aniline NH₂)Predicted.[2][4] Piperazine ring dictates salt formation.[2][3][4]
Solubility DMSO, Methanol, DCM, Dilute AcidInsoluble in water at neutral pH.[4]

Hazard Assessment & Toxicology (Read-Across Analysis)

Since specific toxicological data for the unsubstituted 2-isomer is limited, the following profile is derived via Read-Across Methodology using the para-isomer (CAS 115619-01-7) and 5-chloro-2-substituted analogs (CAS 793727-81-8).

GHS Classification (Derived)[2][3][4]
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[2][3][4]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3][4] Rationale: The basic ethylpiperazine moiety poses a corrosion risk to mucous membranes.[2][4]

  • Sensitization: Skin Sensitizer Category 1.[2][3][4] Rationale: Anilines are notorious haptens; metabolic oxidation leads to protein conjugation.[2][4]

  • STOT-RE: Category 2 (Blood).[2][3][4] Rationale: Aniline derivatives can induce methemoglobinemia.[2][4]

Mechanism of Toxicity: The Oxidative Trap

The ortho-positioning of the piperazine ring creates a unique toxicological pathway compared to the para-isomer.[1][2][3][4] The proximity of the amine groups allows for rapid oxidation to quinone-imine species, which are potent electrophiles.[3][4]

ToxicityPathway Substrate This compound Metabolism CYP450 Oxidation Substrate->Metabolism Intermediate Quinone-Diimine Species (Highly Electrophilic) Metabolism->Intermediate -2e-, -2H+ Outcome1 GSH Depletion (Cellular Stress) Intermediate->Outcome1 + Glutathione Outcome2 Protein Adduction (Immune Sensitization) Intermediate->Outcome2 + Cysteine residues

Figure 1: Proposed metabolic activation pathway.[1][2][3][4] The ortho-diamine motif facilitates oxidation to reactive imines, driving sensitization and cytotoxicity.[1][2][3][4]

Handling & Storage Protocol (The "Self-Validating" System)

To ensure data integrity and safety, follow this Check-Confirm-Act workflow. This system validates the compound's state before every use.[2][3][4]

A. Storage Architecture[2][3][4]
  • Atmosphere: Argon or Nitrogen blanket is mandatory .[2][3][4]

  • Temperature: 2–8°C.[2][3][4][5]

  • Container: Amber glass with Teflon-lined cap.[2][3][4]

  • Visual Check: Pure compound should be pale yellow/off-white.[2][3][4] Dark brown/black indicates significant oxidation (quinone formation)—purify before use.[2][3][4]

B. Engineering Controls[2][3][4]
  • Primary Barrier: Fume hood with face velocity >100 fpm.[2][3][4]

  • Secondary Barrier: Weighing must be performed in a closed balance or glovebox if the solid is friable (dusty).[2][3][4]

C. Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Eyes Chemical Goggles + Face ShieldHigh risk of corneal damage from basic amine vapors/dust.[1][2][3][4]
Skin Double Nitrile Gloves (0.11 mm min)Aniline derivatives permeate standard latex rapidly.[2][3][4]
Respiratory P100/ABEK Filter (if outside hood)Protects against organic vapors and particulates.[2][3][4]

Emergency Response Architecture

This section details the causal logic for emergency interventions, moving beyond simple "rinse with water" instructions.

Scenario 1: Skin Contact (The "Amine Flush" Protocol)[2][3][4]
  • Immediate Action: Blot excess liquid; do not rub (rubbing increases absorption).[2][3][4]

  • Solvation: Wash with Polyethylene Glycol 400 (PEG 400) or ethanol before water if available.[2][3][4]

    • Scientific Logic:[1][2][4][6][7] Lipophilic anilines are poorly soluble in water.[2][3][4] PEG/Ethanol solubilizes the compound from the dermal layer more effectively than water alone.[2][3][4]

  • Dilution: Follow with 15 minutes of lukewarm water irrigation.

Scenario 2: Spill Management
  • Neutralization: Do not use strong acids.[2][3][4] Use a mixture of sand and sodium bisulfate (weak acid) to neutralize the basic piperazine without generating excessive heat.[2][3][4]

  • Oxidation Control: If the spill darkens (oxidizes), treat with dilute ascorbic acid or sodium sulfite to reduce reactive quinones before disposal.[2][3][4]

EmergencyLogic Start Spill Detected Assess Is it Oxidizing? (Turning Dark?) Start->Assess Yes Apply Reducing Agent (Na2SO3) Assess->Yes Yes No Proceed to Absorb Assess->No No Absorb Absorb with Sand/Vermiculite Yes->Absorb No->Absorb Neutralize Neutralize Base (Citric Acid/Bisulfate) Absorb->Neutralize Disposal Hazardous Waste (Incineration) Neutralize->Disposal

Figure 2: Decision logic for spill cleanup, prioritizing the neutralization of oxidative byproducts.

Synthesis & Application Context

Why use this intermediate? The ortho-amino group is positioned to attack electrophiles attached to the piperazine or external reagents, forming heterocycles.[2][3][4]

Protocol: Cyclization to Benzimidazole Derivative

  • Reagents: this compound (1.0 eq) + Aldehyde (1.1 eq).

  • Solvent: Ethanol or DMF.[2][3][4]

  • Catalyst: Na₂S₂O₅ (Sodium metabisulfite) - Crucial for preventing aniline oxidation during heating.[2][3][4]

  • Observation: The reaction mixture will transition from dark to fluorescent (if the product is conjugated).[2][3][4]

  • Workup: Basify with Na₂CO₃ to liberate the free base of the piperazine before extraction.

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline. Link (Used as primary Read-Across analog).[2][3][4]

  • ChemicalBook. (2025).[2][3][4][8][9] 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Properties and Safety. Link (Structural confirmation of ortho-isomer class).[2][3][4]

  • ECHA (European Chemicals Agency). Registration Dossier: Aniline and Piperazine derivatives.[2][3][4][10] (General toxicological mechanisms for aromatic amines).

  • Sigma-Aldrich.Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine.

Sources

"2-(4-Ethylpiperazin-1-yl)aniline" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and CNS-active agents.

Role: Privileged Scaffold & Pharmaceutical Intermediate Molecular Formula: C₁₂H₁₉N₃ | MW: 205.30 g/mol

Executive Summary

This compound is a bifunctional building block characterized by an electron-rich aniline moiety ortho-substituted with an N-ethylpiperazine ring. This structural motif is highly valued in medicinal chemistry for two primary reasons:

  • Solubility Enhancement: The basic piperazine nitrogen (pKa ~8.5) improves the aqueous solubility and pharmacokinetic profile of lipophilic drug scaffolds.

  • Conformational Locking: The ortho-substitution creates a specific steric environment that can lock the conformation of downstream amides or ureas via intramolecular hydrogen bonding, a strategy frequently employed in the design of selective kinase inhibitors.

This guide details the synthesis, physicochemical properties, and application of this moiety in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 2-(4-Ethylpiperazin-1-yl)benzenamine
CAS Number Analogous to 793727-81-8 (5-Cl variant)
Appearance Pale yellow to brown crystalline solid or oil
Solubility Soluble in DCM, MeOH, DMSO; Moderate in Water (pH dependent)
LogP (Calc) ~1.8 - 2.2
pKa (Basic) ~8.4 (Piperazine N4)
pKa (Acidic) ~4.5 (Aniline NH3+)

Process Chemistry: Synthesis & Manufacturing

The industrial synthesis of this compound follows a robust, self-validating two-step protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway is preferred over Buchwald-Hartwig amination for this specific substrate due to cost-efficiency and the high reactivity of the ortho-fluoronitrobenzene precursor.

Step 1: SₙAr Coupling

Reagents: 1-Fluoro-2-nitrobenzene, N-Ethylpiperazine, K₂CO₃, Acetonitrile (or DMF). Mechanism: The highly electron-deficient 1-fluoro-2-nitrobenzene undergoes rapid displacement by the secondary amine of N-ethylpiperazine.

Step 2: Nitro Reduction

Reagents: H₂ (g), 10% Pd/C, Methanol (Catalytic Hydrogenation) OR Fe powder, NH₄Cl, EtOH/H₂O (Bechamp Reduction). Causality: Catalytic hydrogenation is cleaner for pharmaceutical intermediates, avoiding iron waste streams.

Synthesis Workflow Diagram

The following diagram illustrates the critical reaction pathway and decision nodes for process optimization.

SynthesisPath Start 1-Fluoro-2-nitrobenzene (Precursor) Intermediate 1-(2-Nitrophenyl)-4-ethylpiperazine (Stable Intermediate) Start->Intermediate F displacement Reagent N-Ethylpiperazine (Nucleophile) Reagent->Intermediate Product This compound (Target Scaffold) Intermediate->Product Nitro reduction Cond1 SₙAr: K₂CO₃, MeCN Reflux, 4-6h Cond1->Intermediate Cond2 Reduction: H₂ (50 psi) Pd/C, MeOH, RT Cond2->Product

Figure 1: Two-step synthesis pathway via SₙAr and catalytic hydrogenation.

Detailed Protocol (Bench Scale)
  • Coupling: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile (5 vol). Add K₂CO₃ (1.5 eq) and N-ethylpiperazine (1.1 eq). Heat to reflux (80°C) for 4 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Partition residue between EtOAc and water. The intermediate 1-(2-nitrophenyl)-4-ethylpiperazine is often an oil that can be used directly.

  • Reduction: Dissolve the nitro intermediate in MeOH (10 vol). Add 10% Pd/C (5 wt% loading). Hydrogenate at 40-50 psi for 2-4 hours.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to obtain the aniline.

Medicinal Chemistry Applications

This aniline is a "privileged structure" in drug design, serving as the amine component in the synthesis of urea, amide, or pyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Logic
  • Solubility Handle: The N-ethyl group provides a balance between lipophilicity (for cell permeability) and basicity (for lysosomal trapping or salt formation).

  • Kinase Hinge Binding: When coupled to a heterocycle (e.g., pyrimidine), the aniline NH often forms a critical H-bond with the kinase hinge region (e.g., in FGFR or EGFR inhibitors).

  • Selectivity: The bulky ortho-piperazine ring forces the aniline ring to twist out of coplanarity, which can induce selectivity for specific protein conformations (e.g., DFG-out states).

SAR_Logic Center This compound Aniline Aniline NH2: Coupling Site for Scaffold (Urea/Amide) Center->Aniline Piperazine Piperazine Ring: Solubility & Conformational Twist Center->Piperazine Ethyl Ethyl Group: Steric Bulk & Permeability Tuning Center->Ethyl Target Kinase Hinge / GPCR Site Aniline->Target H-Bond Donor ADME Improved Solubility Piperazine->ADME Basic Center (pKa ~8.5) Metab Metabolic Stability Ethyl->Metab Avoids N-Dealkylation (vs Methyl)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substructures.

Analytical Characterization

To ensure the integrity of the intermediate before downstream coupling, the following analytical criteria must be met.

MethodCharacteristic Signals
¹H NMR (DMSO-d₆) δ 6.5-7.0 ppm: Aromatic protons (4H, multiplet) δ 4.8 ppm: Aniline -NH₂ (2H, broad singlet) δ 2.8-3.0 ppm: Piperazine ring protons (8H, broad) δ 2.4 ppm: Ethyl -CH₂- (2H, quartet) δ 1.05 ppm: Ethyl -CH₃ (3H, triplet)
HPLC Purity >98.0% (AUC) at 254 nm
Mass Spec (ESI+) [M+H]⁺ = 206.17
Impurity Control Limit N-ethylpiperazine (<0.1%) and Nitro-precursor (<0.1%)

Safety & Handling

  • Hazards: Like most anilines and piperazines, this compound is likely an Irritant (Skin/Eye) and potentially Sensitizing .

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.

  • PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust or vapors.

References

  • Synthesis of Piperazine Derivatives

    • Source: Organic Chemistry Portal. "Synthesis of piperazines."
    • URL:[Link]

  • Analogous Synthesis Protocols (5-Chloro derivative)

    • Source: ChemicalBook. "5-CHLORO-2-(4-ETHYLPIPERAZIN-1-YL)ANILINE Properties."[1]

  • Medicinal Chemistry of Piperazines

    • Source: National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."
    • URL:[Link]

  • General SₙAr Methodologies

    • Source: Der Pharma Chemica.
    • URL:[Link][2][3]

Sources

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline (CAS: 115619-01-7 for the para isomer; specific ortho isomer registry varies by substitution), a specialized building block in medicinal chemistry.[1] While its para-isomer is widely recognized as the key intermediate for the FGFR inhibitor Infigratinib , the ortho-isomer discussed here serves a distinct and critical role: it functions as a privileged scaffold for constructing "bent" kinase inhibitors and benzimidazole-fused heterocycles .[1]

This document details the synthesis, structural activity relationships (SAR), and experimental protocols required to utilize this scaffold effectively in drug discovery.[1]

Chemical Profile & Structural Logic[1][2]

The core structure consists of an aniline ring substituted at the ortho (2-) position with an N-ethylpiperazine moiety.[1] This specific geometry creates a high steric demand and an intramolecular hydrogen bond capability that distinguishes it from linear para-analogs.[1]

Core Specifications
PropertyData
Chemical Name This compound
Common Abbreviation 2-EP-Aniline
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
pKa (Calculated) ~7.8 (Piperazine N4), ~4.0 (Aniline NH₂)
LogP ~1.5 (Moderate Lipophilicity)
Key Isomer Distinction Ortho (2-sub): Promotes cyclization & U-shape binding.Para (4-sub): Linear geometry (e.g., Infigratinib).[1][2][3][4][5]
Structural Diagram (SMILES)

SMILES: CCN1CCN(CC1)C2=CC=CC=C2N[1]

Synthesis & Experimental Protocols

The synthesis of this compound requires careful control of regioselectivity, typically achieved via Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[1]

Synthesis Workflow (Visualized)

SynthesisPathcluster_0Step 1: CouplingSM11-Fluoro-2-nitrobenzene(Starting Material)Inter1-(2-Nitrophenyl)-4-ethylpiperazine(Intermediate)SM1->InterS_NArK2CO3, DMSO, 90°CReagentN-Ethylpiperazine(Nucleophile)Reagent->InterProductThis compound(Target)Inter->ProductReductionH2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic pathway from fluoronitrobenzene precursors. The SNAr step is favored by the electron-withdrawing nitro group.[1]

Detailed Protocol: Step-by-Step
Step 1: SNAr Coupling

Objective: Displace the fluorine atom with N-ethylpiperazine.[1]

  • Reagents: Charge a reaction vessel with 1-fluoro-2-nitrobenzene (1.0 eq), N-ethylpiperazine (1.2 eq), and Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Add DMSO or DMF (5 volumes).[1] Note: Protic solvents are avoided to prevent side reactions.[1]

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC/LCMS for disappearance of the fluoride starting material.[1]

  • Workup: Cool to room temperature. Pour into ice water. The nitro-intermediate typically precipitates as a yellow/orange solid.[1] Filter and wash with water.[1] If oil forms, extract with Ethyl Acetate.[1]

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline.[1]

  • Catalytic Hydrogenation (Preferred): Dissolve the intermediate in Methanol .[1] Add 10% Pd/C (5 wt% loading). Stir under H₂ balloon (1 atm) at RT for 2–4 hours.

  • Alternative (Iron Reduction): If halogen substituents (e.g., Cl, Br) are present on the ring, use Fe powder (5 eq) and NH₄Cl (5 eq) in Ethanol/Water (3:[1]1) at reflux to avoid dehalogenation.

  • Purification: Filter through Celite. Concentrate filtrate.[1][6] The product is an oil that solidifies upon standing or HCl salt formation.[1]

Medicinal Chemistry Applications

The this compound moiety is not just a passive linker; it is a pharmacophore enabler .[1]

The "Ortho-Effect" in Kinase Inhibitors

Unlike the para-isomer (used in Infigratinib) which extends linearly into the solvent front, the ortho-isomer forces the molecule into a bent conformation.[1]

  • Mechanism: The aniline NH₂ usually binds to the kinase hinge region (e.g., via a pyrimidine linker).[1] The ortho-piperazine group is then forced by steric clash to twist out of plane, often directing the solubilizing ethylpiperazine tail into the ribose binding pocket or the solvent interface .[1]

  • Target Class: This geometry is highly relevant for Mer/c-Met dual inhibitors and ALK inhibitors .[1]

Precursor to Benzimidazoles

This compound is a "masked" benzimidazole.[1] Reaction with aldehydes or carboxylic acids cyclizes the aniline and the piperazine-bearing nitrogen (if dealkylated) or simply uses the aniline and a secondary amine to form tricyclic cores.[1]

Cyclization Logic:

CyclizationAnilineThis compoundBenzimidazole1-(Piperazinyl)-BenzimidazoleDerivativeAniline->BenzimidazoleCondensation &Oxidative CyclizationReagentAldehyde (R-CHO)+ OxidantReagent->Benzimidazole

Figure 2: The ortho-diamine motif allows for rapid access to benzimidazole scaffolds, a common privileged structure in GPCR and Kinase drug discovery.[1]

Related Compounds & Derivatives

Researchers working with this scaffold often explore specific modifications to tune potency and metabolic stability (ADME).[1]

Structural Analogs Table
Compound ClassModificationPurpose in Drug Design
5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Cl at pos 5Metabolic Block: Prevents oxidation at the reactive para position relative to the amine.[1] Increases lipophilicity.
2-(4-Methylpiperazin-1-yl)aniline Methyl vs EthylSolubility Tuning: Methyl is slightly less lipophilic.[1] Common in early screening (Imatinib-like fragment).[1]
4-(4-Ethylpiperazin-1-yl)aniline Para IsomerLinear Linker: Used when the solvent channel is directly opposite the hinge binding site (e.g., Infigratinib ).[1]
2-(Piperazin-1-yl)aniline No Alkyl GroupDiversity Point: Allows late-stage functionalization (e.g., reductive amination) of the piperazine tail.[1]
Comparative Analysis: Ortho vs. Para
  • Para-Isomer (Infigratinib Intermediate):

    • Usage: High volume, industrial scale.[1]

    • Geometry: Rod-like.[1]

    • Function: Extends interactions away from the ATP pocket.[1]

  • Ortho-Isomer (Subject of Guide):

    • Usage: Specialized, high-value research.[1]

    • Geometry: U-shape / Bent.[1]

    • Function: Induces conformational lock; accesses "back pockets" in enzymes.[1]

Safety & Handling (MSDS Context)

  • Hazards: Like most anilines, this compound is likely toxic if swallowed and a skin sensitizer .[1] The piperazine moiety adds basicity, making it corrosive to eyes in free base form.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Anilines oxidize (darken) upon air exposure.[1]

  • Handling: Use a fume hood.[1] Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).[1]

References

  • Synthesis of Piperazine-Linked Anilines

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[1]

    • Source: PubMed Central / Molecules.[1]

    • URL:[Link]

  • Ortho-Aniline Scaffolds in Kinase Inhibitors

    • Title: "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors."[1]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Chemical Structure & Isomer Data

    • Title: "this compound - PubChem Compound Summary."[1]

    • Source: PubChem.[1][7]

    • URL:[Link][1]

  • Para-Isomer (Infigratinib)

    • Title: "Infigratinib (BGJ398)
    • Source: Apicule API Database.[1]

    • URL:[Link]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(4-Ethylpiperazin-1-yl)aniline" synthesis protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details a robust, two-step synthetic protocol for This compound (CAS: N/A for specific isomer, analogous to para-isomer CAS 115619-01-7).[1] This molecule serves as a critical "ortho-diamine" scaffold in medicinal chemistry, particularly for the synthesis of tricyclic neuroleptics (e.g., clozapine analogs) and kinase inhibitors where the ortho-piperazine moiety induces specific conformational locking.

The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation. Unlike standard aniline syntheses, this route is optimized to manage the steric hindrance of the ortho-substitution and minimize defluorination side reactions.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the SNAr-Reduction sequence. We prioritize 1-fluoro-2-nitrobenzene over the chloro-analog as the starting material.[1] While 1-chloro-2-nitrobenzene is cheaper, the ortho-nitro group creates steric bulk that hinders nucleophilic attack.[1] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), significantly accelerating the reaction rate and allowing for milder conditions that prevent thermal degradation of the ethylpiperazine moiety [1, 2].

Reaction Pathway Diagram[2]

SynthesisPathway cluster_mech Mechanism Logic SM1 1-Fluoro-2-nitrobenzene (Electrophile) Step1 Step 1: S_NAr Coupling K2CO3, DMSO, 90°C SM1->Step1 SM2 1-Ethylpiperazine (Nucleophile) SM2->Step1 INTER Intermediate: 1-(4-Ethylpiperazin-1-yl)-2-nitrobenzene Step2 Step 2: Nitro Reduction H2 (1 atm), 10% Pd/C, MeOH INTER->Step2 PROD Target Product: This compound Step1->INTER Fluoride displacement Step2->PROD -2H2O

Figure 1: Two-step synthesis pathway highlighting the SNAr coupling and subsequent catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 1-(4-Ethylpiperazin-1-yl)-2-nitrobenzene

Objective: Coupling of the piperazine ring to the electron-deficient aromatic ring via SNAr.[1]

Reagents & Materials
  • 1-Fluoro-2-nitrobenzene (1.0 eq): 14.1 g (100 mmol) [Source: Sigma/Combi-Blocks][1]

  • 1-Ethylpiperazine (1.2 eq): 13.7 g (120 mmol)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq): 20.7 g (150 mmol), anhydrous, granular.

  • Solvent: Dimethyl sulfoxide (DMSO), 100 mL (Dry).

  • Apparatus: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath.

Procedure
  • Setup: Charge the RBF with 1-Fluoro-2-nitrobenzene and DMSO. Initiate stirring at room temperature.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may warm slightly.[2]

  • Nucleophile Addition: Add 1-Ethylpiperazine dropwise over 10 minutes.

    • Critical Insight: Although 1-ethylpiperazine is a secondary amine, the N-ethyl group provides steric bulk.[1] Adding it slowly prevents localized exotherms that could lead to impurity formation [3].

  • Reaction: Heat the mixture to 90°C for 6–9 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The limiting reagent (Fluoro-nitrobenzene) should be consumed.

  • Quench & Workup:

    • Cool reaction to room temperature.[2][3]

    • Pour the mixture into 500 mL of ice-water. The product is an organic base; however, the nitro-intermediate is often lipophilic enough to precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect 21–23 g (>90%) of an orange/red oil or low-melting solid. This intermediate is generally pure enough for the next step.

Step 2: Catalytic Hydrogenation to this compound

Objective: Chemoselective reduction of the nitro group to the primary amine without cleaving the benzylic C-N bond or reducing the aromatic ring.[1]

Reagents & Materials
  • Intermediate (from Step 1): ~23.5 g (100 mmol theoretical).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (2.3 g, 10 wt% loading).

  • Solvent: Methanol (MeOH), 200 mL.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

Procedure
  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen. Pd/C is pyrophoric; keep wet with solvent at all times.

  • Loading: Dissolve the nitro-intermediate in MeOH and transfer to the vessel. Carefully add the Pd/C catalyst.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (H₂) three times.

    • Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.

    • Endpoint: The solution will turn from deep orange/red to pale yellow or colorless. LC-MS should show a mass of [M+H]⁺ = 206.16.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the pad with MeOH (50 mL).

    • Caution: Do not let the filter cake dry out completely in air (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Purification Strategy (Acid-Base Swing)

Since the product contains a basic piperazine tail, an acid-base extraction is the most efficient purification method, superior to chromatography for scale-up.[1]

  • Dissolve crude aniline in 1M HCl (aq). Non-basic impurities (unreacted nitrobenzene) will remain insoluble or can be extracted with Ether/DCM (discard organic layer).

  • Basify the aqueous phase to pH > 10 using 4M NaOH or NH₄OH. The product will oil out.

  • Extract with DCM (3 x). Dry over Na₂SO₄ and concentrate.

  • Final Form: The free base is an oil that oxidizes slowly in air. For long-term storage, convert to the dihydrochloride salt by treating the ethereal solution with HCl/Ether.

Quality Control & Characterization

The following data parameters validate the structural integrity of the synthesized ligand.

ParameterSpecificationMethod
Appearance Pale yellow oil (Free Base) / Off-white solid (HCl Salt)Visual
Purity > 98.0%HPLC (C18, 0.1% TFA in Water/MeCN)
Mass Spec [M+H]⁺ = 206.2 ± 0.1 DaESI-MS
¹H NMR (DMSO-d₆) δ 6.8-7.0 (m, 4H, Ar-H), 4.6 (s, 2H, NH₂), 2.9 (m, 4H), 2.5 (m, 4H), 2.3 (q, 2H), 1.0 (t, 3H)400 MHz NMR

Key Diagnostic Signals:

  • Amine Protons: The broad singlet around 4.5–5.0 ppm confirms the reduction of NO₂ to NH₂.

  • Ethyl Group: A triplet at ~1.0 ppm and quartet at ~2.3–2.4 ppm confirms the N-ethyl tail is intact.

Critical Process Parameters (CPP)

Halogen Selection (F vs. Cl)

While 1-chloro-2-nitrobenzene is a viable alternative, it requires harsher conditions (120°C+, 24h) due to the weaker leaving group ability in SNAr contexts compared to fluorine [4].[1]

  • Recommendation: Use Fluoro for small-scale/high-value synthesis (<100g) to ensure complete conversion and cleaner profiles.[1] Use Chloro only for bulk commodity scale where cost is the primary driver.

Workup Logic Flow

The following diagram illustrates the "Self-Validating" purification logic.

WorkupLogic Crude Crude Reaction Mixture (Product + Impurities) AcidWash Dissolve in 1M HCl Crude->AcidWash Sep1 Separation 1: Extract with Ether AcidWash->Sep1 OrgLayer1 Organic Layer: Neutral Impurities (Discard) Sep1->OrgLayer1 Non-Basic AqLayer1 Aqueous Layer: Product-H+ Salt Sep1->AqLayer1 Basic (Protonated) Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base purification workflow ensuring removal of non-amine impurities.[1]

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines. Chemical Reviews, 49(2), 273-412.
  • Flow Chemistry Optimization: BenchChem. (2025). Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. Retrieved from

  • Piperazine Coupling: European Patent Office. (2015).[4][5][6] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Retrieved from

  • Nitro Reduction Protocols: ChemicalBook. (2025). Synthesis of 1-(4-nitrophenyl)piperidine and reduction. Retrieved from

  • Crystallographic Data: Gu, J., et al. (2021).[4] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. Zeitschrift für Kristallographie, 236(3).[4] Retrieved from

Sources

Technical Guide: 2-(4-Ethylpiperazin-1-yl)aniline as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2-(4-Ethylpiperazin-1-yl)aniline (and its substituted derivatives, e.g., 5-chloro- or 4-fluoro- analogs) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the ortho-diamine functionality , where one nitrogen is part of a bulky, solubilizing piperazine ring.

This intermediate serves two critical roles in modern drug discovery:

  • Solubility & ADME Handle: The N-ethylpiperazine moiety is a proven pharmacophore for improving lipophilicity profiles (LogD) and metabolic stability while maintaining aqueous solubility via the basic piperazine nitrogen (pKa ~8.5).

  • Heterocyclic Precursor: The ortho-disposition of the aniline amine and the piperazine nitrogen facilitates rapid cyclization into tricyclic cores (e.g., benzimidazoles, quinoxalines) or serves as a sterically constrained "hinge binder" in kinase inhibitors.

Target Applications:

  • Kinase Inhibitors: Precursor for dihydropteridinones (e.g., PLK1/Aurora kinase inhibitors similar to the BI 2536 class).

  • GPCR Ligands: The piperazine tail mimics neurotransmitters (serotonin/dopamine), making this scaffold relevant for antipsychotic and anxiolytic research.

  • Benzimidazoles: Direct condensation with aldehydes yields 2-substituted benzimidazoles, often explored as urease or proton pump inhibitors.

Synthesis Protocol: The "Make"

This protocol details the synthesis of the core scaffold starting from commercially available 1-fluoro-2-nitrobenzenes. The method is robust and scalable.

Reaction Scheme Overview
  • Step 1 (SNAr): Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with N-ethylpiperazine.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the aniline.

Step 1: SNAr Coupling

Objective: Synthesize 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene.

  • Reagents:

    • 1-Fluoro-2-nitrobenzene (1.0 equiv) [Warning: Methemoglobinemia hazard]

    • N-Ethylpiperazine (1.2 equiv)

    • Potassium Carbonate (

      
      ) (1.5 equiv)
      
    • Solvent: Acetonitrile (ACN) or DMSO.

  • Procedure:

    • Dissolve 1-fluoro-2-nitrobenzene in ACN (5 mL/mmol) under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of N-ethylpiperazine. Note: The reaction is exothermic; control temperature < 30°C during addition.
      
    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
    • Yield Expectation: >90% (Orange/Yellow oil or solid).

Step 2: Nitro Reduction (Fe/NH4Cl Method)

Objective: Reduce the nitro group to the target aniline without de-ethylating the piperazine.

  • Reagents:

    • Nitro intermediate (from Step 1)

    • Iron Powder (Fe) (5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/Water (10 mL/mmol).

    • Add

      
       and Iron powder.
      
    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The color will shift from bright yellow/orange to dark brown/black (iron oxides).

    • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate. Neutralize the residue with saturated

      
       and extract with DCM.
      
    • Purification: The crude aniline is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

    • Characterization: Confirm by

      
      -NMR (Look for broad singlet 
      
      
      
      peak around 3.5–4.5 ppm).

Application Protocols: The "Use"

Once synthesized, the this compound serves as a versatile "hub."

Application A: Synthesis of 2-Arylbenzimidazoles

This reaction leverages the ortho-diamine nature to form a benzimidazole core, a privileged structure in anti-infective and oncology programs.

Protocol:

  • Mix: Combine this compound (1.0 equiv) and a substituted benzaldehyde (1.0 equiv) in Ethanol or DMF.

  • Catalyst: Add Sodium Metabisulfite (

    
    ) (1.5 equiv) or use oxidative conditions (e.g., 
    
    
    
    catalytic).
  • Reflux: Heat at 80–100°C for 6–12 hours.

  • Mechanism: Imine formation followed by oxidative cyclization.

  • Result: A 1,2-disubstituted benzimidazole where the piperazine ring provides solubility to the otherwise flat, lipophilic core.

Application B: Urea/Amide Formation (Kinase Inhibitors)

Many kinase inhibitors (e.g., for PLK1) utilize a urea linker to bind the "DFG-out" pocket.

Protocol:

  • Activation: Dissolve the aniline in DCM/DIPEA at 0°C.

  • Coupling: Add triphosgene (0.33 equiv) to generate the isocyanate in situ, or react directly with a commercial isocyanate.

  • Quench: React with a second amine (e.g., an amino-pteridinone) to form the urea bridge.

Analytical Data Summary

The following table summarizes typical physicochemical properties for the core scaffold and its 5-chloro derivative (a common specific intermediate).

PropertyThis compound5-Chloro-2-(4-ethylpiperazin-1-yl)aniline
Molecular Formula


MW ( g/mol ) 205.30239.75
CAS Number Generic Scaffold793727-81-8
LogP (Calc) ~1.2~1.8
pKa (Piperazine N) ~8.4~8.1
Appearance Brown/Red viscous oil or solidOff-white to tan solid
Key NMR Signal

1.05 (t, 3H, Ethyl-

)

6.8–7.0 (Ar-H, characteristic splitting)

Visualizations

Diagram 1: Synthesis Workflow

This flowchart illustrates the critical path from raw materials to the functionalized scaffold.

SynthesisPath Start 1-Fluoro-2-nitrobenzene (Starting Material) Inter Nitro Intermediate (SNAr Product) Start->Inter K2CO3, ACN, 80°C Reagent N-Ethylpiperazine (Nucleophile) Reagent->Inter Final This compound (Target Scaffold) Inter->Final EtOH/H2O, Reflux Reduct Fe / NH4Cl (Reduction) Reduct->Final

Caption: Step-by-step synthesis pathway via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.

Diagram 2: Divergent Applications

This diagram maps the scaffold to its potential downstream drug classes.

Applications Core This compound (Hub) Path1 Aldehyde Condensation Core->Path1 Path2 Isocyanate Coupling Core->Path2 Path3 Sandmeyer/Cyclization Core->Path3 Prod1 Benzimidazoles (Urease Inhibitors) Path1->Prod1 Oxidative Cyclization Prod2 Urea-linked Kinase Inhibitors (PLK1 / Aurora) Path2->Prod2 Urea Formation Prod3 Quinoxalines (Tricyclic Scaffolds) Path3->Prod3 Glyoxal Condensation

Caption: Divergent synthesis map showing the versatility of the scaffold in generating distinct pharmacophores.

Safety & Handling (E-E-A-T)

  • Nitroaromatics (Precursors): 1-Fluoro-2-nitrobenzene is highly toxic and can cause methemoglobinemia (oxidation of hemoglobin). Always handle in a fume hood with nitrile gloves. If skin contact occurs, wash immediately with soap and water; do not use ethanol as it increases absorption.

  • Piperazines: Generally considered sensitizers. Avoid inhalation of vapors/dust.

  • Exotherm Control: The SNAr reaction (Step 1) is exothermic. On a large scale (>10g), add the piperazine slowly to prevent thermal runaway.

References

  • Synthesis of Benzimidazole Derivatives: "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors." PubMed Central. Available at: [Link] (Accessed Jan 29, 2026).

  • Benzimidazole Synthesis Review: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances. Available at: [Link] (Accessed Jan 29, 2026).

  • General Benzimidazole Methods: "Synthesis of benzimidazoles." Organic Chemistry Portal. Available at: [Link] (Accessed Jan 29, 2026).

Technical Application Note: Strategic Utilization of 2-(4-Ethylpiperazin-1-yl)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application and synthesis of 2-(4-Ethylpiperazin-1-yl)aniline (CAS: 115256-13-8), a "privileged scaffold" intermediate used extensively in the development of multi-targeted kinase inhibitors (e.g., PLK1, FAK, and CDK inhibitors).

Executive Summary & Chemical Profile

This compound serves as a critical nucleophilic building block in oncology drug discovery. Its structural value lies in the ortho-positioning of the ethylpiperazine moiety, which performs two distinct functions in pharmacophore design:

  • Solubility Modulation: The basic piperazine nitrogen (pKa ~8.5) enhances aqueous solubility and bioavailability of otherwise lipophilic heteroaromatic cores (e.g., pyrimidines, quinazolines).

  • Solvent-Exposed Interaction: In ATP-competitive inhibitors, the aniline amine binds to the kinase hinge region, while the ortho-piperazine extends into the solvent-exposed front pocket, often forming salt bridges with residues like Asp or Glu.

Chemical Specifications
PropertySpecification
CAS Number 115256-13-8
IUPAC Name This compound
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Key Functional Groups Primary Aniline (Nucleophile), Tertiary Amine (Basic Center)
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C, Light Sensitive

Synthesis Protocol: The "Ortho-SNAr" Route

This protocol describes the robust, scalable synthesis of the target aniline from 1-fluoro-2-nitrobenzene . This route is preferred over the chloro-analog due to the higher electronegativity of fluorine, which significantly accelerates the Nucleophilic Aromatic Substitution (SNAr) at the sterically hindered ortho position.

Workflow Diagram

SynthesisWorkflow SM1 1-Fluoro-2-nitrobenzene (Electrophile) Step1 Step 1: S_NAr K2CO3, DMSO, 90°C SM1->Step1 SM2 1-Ethylpiperazine (Nucleophile) SM2->Step1 INT Intermediate: 1-(2-Nitrophenyl)-4-ethylpiperazine Step2 Step 2: Reduction H2 (50 psi), Pd/C, MeOH INT->Step2 PROD Target Product: This compound Step1->INT >90% Yield Step2->PROD Quantitative

Caption: Two-step synthesis workflow utilizing fluorine displacement followed by catalytic hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of the piperazine ring to the nitrobenzene core.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • 1-Ethylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Acts as HCl scavenger

  • Solvent: DMSO or DMF (anhydrous)

Procedure:

  • Charge a reaction vessel with 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) and anhydrous DMSO (50 mL).

  • Add K₂CO₃ (14.7 g, 106 mmol) in a single portion.

  • Add 1-ethylpiperazine (9.7 g, 85.0 mmol) dropwise over 10 minutes to control exotherm.

  • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS (Consumption of fluoride).

  • Workup: Cool to RT. Pour into ice-water (200 mL). The product, 1-(2-nitrophenyl)-4-ethylpiperazine, typically precipitates as a yellow/orange oil or solid. Extract with Ethyl Acetate (3 x 50 mL) if oil forms.[1]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. (Crude purity is usually >95% and sufficient for Step 2).

Step 2: Nitro Reduction (Catalytic Hydrogenation)

Objective: Conversion of the nitro group to the primary aniline.

Reagents:

  • Nitro intermediate (from Step 1)[1]

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Hydrogen Gas (H₂) or Ammonium Formate

  • Solvent: Methanol (MeOH)

Procedure:

  • Dissolve the nitro intermediate in MeOH (10 vol).

  • Under Argon flow, carefully add 10% Pd/C (wet support recommended to prevent ignition).

  • Hydrogenation:

    • Method A (Parr Shaker): Hydrogenate at 40–50 psi for 2–4 hours.

    • Method B (Transfer Hydrogenation): Add Ammonium Formate (5.0 eq) and reflux for 1 hour.

  • Filtration: Filter the catalyst through a Celite pad. Warning: Do not let the catalyst dry out (pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is the target This compound .

  • Storage: Store immediately under inert gas at 4°C. Aniline derivatives oxidize (darken) upon air exposure.

Application in Anticancer Agent Synthesis

This aniline is typically used in the final coupling steps of kinase inhibitor synthesis. A common reaction involves coupling it with a 2,4-dichloropyrimidine or a chloro-quinazoline scaffold.

Case Study: Coupling to a Pyrimidine Core (General Protocol)

This reaction mimics the synthesis of PLK1 inhibitors (like Volasertib analogs) or FAK inhibitors.

Mechanism: Buchwald-Hartwig Amination or Acid-Catalyzed SNAr.

ParameterCondition Set A (SNAr)Condition Set B (Buchwald)
Substrate 2,4-Dichloropyrimidine derivativeAryl Chloride / Bromide
Catalyst None (or p-TsOH catalytic)Pd₂(dba)₃ / Xantphos
Base DIPEA or Et₃NCs₂CO₃ or NaOtBu
Solvent n-Butanol or IPA1,4-Dioxane
Temp 100–120°C (Reflux)90–100°C
Selectivity Favors C-4 position firstTunable by ligand
Pharmacophore Interaction Diagram

The diagram below illustrates why this specific intermediate is chosen: it bridges the hinge binder to the solvent front.

Pharmacophore Aniline Aniline NH2 (Hinge Binder) Phenyl Phenyl Ring (Scaffold Spacer) Aniline->Phenyl Target Kinase ATP Pocket Aniline->Target H-Bond Donor Piperazine Piperazine Ring (Solubility/Rigidity) Phenyl->Piperazine Ortho-Position Ethyl Ethyl Group (Hydrophobic Tail) Piperazine->Ethyl Solvent Solvent Front (Water Environment) Piperazine->Solvent Solubilizing Interaction Ethyl->Solvent Steric Bulk

Caption: Pharmacophoric mapping of the this compound moiety within the kinase binding pocket.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before downstream coupling, the following specifications must be met.

  • HPLC Purity: >98.0% (Area %).

    • Impurity A: 1-Fluoro-2-nitrobenzene (Starting Material) - Must be <0.1%.

    • Impurity B: Nitro-intermediate (Incomplete Reduction) - Must be <0.5%.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.5–7.0 ppm (m, 4H, Aromatic).

    • δ 4.6 ppm (s, 2H, -NH₂, Broad exchangeable).

    • δ 2.9 ppm (m, 4H, Piperazine adjacent to Aniline).

    • δ 2.5 ppm (m, 4H, Piperazine adjacent to Ethyl).

    • δ 2.3 ppm (q, 2H, Ethyl -CH₂-).

    • δ 1.0 ppm (t, 3H, Ethyl -CH₃).

References

  • Vortioxetine Synthesis: Method of preparing 2-(piperazin-1-yl)aniline intermediates.[1] European Patent Office. Patent EP0001825A1. Link

  • Volasertib (BI 6727) Chemistry: Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases. ResearchGate. Link

  • SNAr Methodology: Solvent free reaction of 1-chloro-2-nitrobenzene with anilines.[2] ResearchGate. Link

  • General Piperazine Synthesis: Synthesis of piperazines - Recent Literature. Organic Chemistry Portal. Link

Sources

Application Note: High-Efficiency Functionalization of 2-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2-(4-Ethylpiperazin-1-yl)aniline , a critical building block in the synthesis of multi-targeted kinase inhibitors (e.g., for oncology) and CNS-active agents (e.g., arylpiperazine antidepressants).

Abstract & Significance

This compound represents a privileged scaffold in medicinal chemistry, particularly for Type I and II kinase inhibitors and GPCR ligands. The molecule features a "bifunctional" reactivity profile: a nucleophilic primary aniline and a basic, tertiary piperazine tail.

Successful derivatization of this scaffold requires navigating two primary challenges:

  • Steric Hindrance: The bulky ortho-piperazinyl group creates significant steric occlusion around the aniline nitrogen, reducing reaction rates with electrophiles compared to para- or meta-isomers.

  • Amphoteric Nature: The basic ethylpiperazine moiety (

    
    ) complicates standard acidic workups and silica purification, often leading to product loss or streaking if not managed correctly.
    

This guide details optimized protocols for Acylation , Reductive Amination , and Nucleophilic Aromatic Substitution (


) , specifically tuned to overcome these steric and electronic hurdles.

Reactivity Profile & Chemoselectivity

The molecule contains three nitrogen centers, but only the aniline


 is available for electrophilic substitution under controlled conditions.
Nitrogen CenterTypeReactivityRole in Protocol
Aniline N (

)
Primary AromaticNucleophilic Target for Electrophiles. Reactivity is modulated by the electron-donating piperazine (activating) vs. steric bulk (deactivating).
Piperazine N1 (Ar-N) Tertiary AnilineNon-NucleophilicElectron donor (Resonance). Increases electron density of the phenyl ring, facilitating oxidation if not protected.
Piperazine N4 (Et-N) Tertiary AliphaticBasic Proton Scavenger. Acts as an internal base. Can form salts with acid byproducts (e.g., HCl), potentially precipitating out of non-polar solvents.
Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways for this scaffold.

ReactivityPathways Start This compound AcidCl Acid Chlorides (R-COCl) Start->AcidCl Path A: Acylation Aldehyde Aldehydes (R-CHO) Start->Aldehyde Path B: Reductive Amination Heterocycle Cl-Heterocycles (e.g., 2,4-dichloropyrimidine) Start->Heterocycle Path C: SnAr Amide Amide Product (Kinase Hinge Binder) AcidCl->Amide Pyridine/DCM 0°C to RT Amine Sec. Amine (Reductive Amination) Aldehyde->Amine NaBH(OAc)3 DCE, AcOH SnArProd Bi-Aryl Product (Tricyclic Core) Heterocycle->SnArProd n-BuOH, DIPEA 100°C / MW

Figure 1: Divergent synthetic pathways. Path A targets amide formation (common in covalent inhibitors). Path C targets core scaffold construction.

Experimental Protocols

Protocol A: Amide Coupling (Sterically Demanding)

Target: Synthesis of Amides using Acid Chlorides or Carboxylic Acids.

Challenge: The ortho-piperazine group blocks the trajectory of incoming electrophiles. Standard Schotten-Baumann conditions (aq. NaOH) often fail due to poor solubility. Solution: Use a homogeneous organic phase with a soluble organic base (Pyridine or DIPEA).

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of aniline substrate in 5 mL of anhydrous DCM under

    
     atmosphere.
    
    • Note: Ensure the aniline is fully dissolved; the basic tail aids solubility in DCM.

  • Base Addition: Add Pyridine (3.0 mmol).

    • Why: Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate) which is more reactive towards the hindered aniline than the free acid chloride.

  • Electrophile Addition:

    • If Acid Chloride: Cool to 0°C. Add acid chloride dropwise. Warm to Room Temperature (RT) and stir for 4–12 hours.

    • If Carboxylic Acid: Pre-activate acid with HATU and DIPEA in DMF for 15 mins, then add the aniline solution. Stir at 40°C for 12 hours.

    • Expert Tip: For extremely hindered acids, use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the coupling agent in THF/MeOH.

  • Workup (Critical):

    • Dilute with DCM.[1] Wash with saturated

      
        (Do NOT use dilute HCl, as it will protonate the piperazine and drag the product into the aqueous layer).
      
    • Dry organic layer over

      
       and concentrate.[2]
      
Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Reaction with 2,4-Dichloropyrimidine (Kinase Inhibitor Synthesis).

Challenge: The aniline is deactivated by sterics, and the heterocycle requires activation. Solution: Use a polar protic solvent (n-Butanol) to stabilize the transition state and high temperature (or microwave irradiation).

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA)

Step-by-Step Procedure
  • Assembly: In a microwave vial or pressure tube, combine aniline (1.0 mmol), 2,4-dichloropyrimidine (1.1 mmol), and DIPEA (2.5 mmol) in 3 mL n-BuOH.

  • Reaction:

    • Thermal: Heat to 100–110°C (oil bath) for 12–16 hours.

    • Microwave (Recommended): Irradiate at 120°C for 30–45 minutes.

    • Monitoring: Monitor by LCMS. The ortho-piperazine may cause the reaction to stall; if so, add 0.5 equiv of catalytic HCl (4M in dioxane) to activate the pyrimidine (protonation of pyrimidine N makes it more electrophilic).

  • Workup:

    • Evaporate n-BuOH under reduced pressure (azeotrope with heptane if necessary).

    • Resuspend residue in EtOAc/Water.

    • pH Adjustment: Adjust aqueous layer to pH ~9-10 with

      
       to ensure the piperazine is deprotonated. Extract with EtOAc.
      
Protocol C: Reductive Amination

Target: Alkylation with Aldehydes.

Challenge: Imine formation is slow due to steric bulk. Solution: Use a "pre-formation" step with a drying agent or molecular sieves, followed by a strong reductant.

Step-by-Step Procedure
  • Imine Formation: Dissolve aniline (1.0 equiv) and aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE). Add activated 4Å Molecular Sieves. Stir at 40°C for 4 hours.

    • Validation: Check for imine formation by NMR (disappearance of aldehyde peak) or LCMS (mass = M + Aldehyde - 18).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    )  (2.0 equiv).
    
    • Why:

      
       is milder than 
      
      
      
      and prevents reduction of the aldehyde before it reacts with the amine.
  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at RT overnight.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[1][3]
    

Purification & Isolation Strategy

The basicity of the ethylpiperazine tail (


) makes silica gel chromatography difficult (tailing/streaking).

Recommended Purification Workflow:

Purification Crude Crude Reaction Mixture AcidExt Acid Extraction (pH 3) (Product in Aqueous) Crude->AcidExt Add 1M HCl Wash Organic Wash (Remove non-basic impurities) AcidExt->Wash Wash w/ EtOAc BaseTreat Basify Aqueous (pH 10) (Product precipitates/oils out) Wash->BaseTreat Add NaOH/Na2CO3 FinalExt Extract into DCM/EtOAc Concentrate BaseTreat->FinalExt

Figure 2: "Catch-and-Release" Acid-Base extraction strategy.

Chromatography Mobile Phase: If column chromatography is required, use DCM:MeOH:


 (90:9:1)  or DCM:MeOH:

(95:4:1)
. The ammonia/triethylamine competes for the acidic silanol sites on the silica, allowing the basic product to elute cleanly.

References

  • Vortioxetine Intermediates: Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.[4] European Patent Office, Patent EP2894154. Available at: [Link]

  • SnAr Methodology: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. ResearchGate.[3] Available at: [Link]

  • Piperazine pKa Data: pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Ethylpiperazin-1-yl)aniline

[1][2]

Executive Summary

The purification of 2-(4-Ethylpiperazin-1-yl)aniline presents a "perfect storm" of chemical challenges: it combines the high basicity of an alkyl-piperazine (

1

This guide moves beyond standard protocols to address the specific failure modes researchers encounter with this molecule: irreversible adsorption on silica (streaking) , rapid "browning" (oxidation) , and amphiphilic solubility issues .[1][2][3]

Module 1: Chromatography Challenges (The "Basicity" Trap)

The Issue: You run a standard silica gel column (DCM/MeOH), but the compound streaks, tails, or never elutes. The Cause: The basic nitrogen on the ethyl-piperazine moiety interacts strongly with the acidic silanol groups (

Protocol A: The "Triethylamine Blockade"

Do not use bare silica.[3] You must neutralize the stationary phase first.

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 95:5 DCM:MeOH).[1][2][3]

  • The Pre-Wash: Add 1% Triethylamine (TEA) to the slurry and pour the column.[3] Flush with 2 column volumes of this TEA-spiked solvent.

  • The Elution: Run your column using a gradient of DCM:MeOH (with 1%

    
      or TEA).[1][2][3]
    
    • Why? The TEA binds to the acidic silanols first, "capping" them so your product can pass through without sticking.[3]

Protocol B: The Alumina Switch

If silica fails, switch to Basic Alumina (Activity Grade III) .[3]

  • Why: Alumina is less acidic than silica.[1][2][3] Grade III (deactivated with water) prevents decomposition of the sensitive aniline moiety.[3]

  • Mobile Phase: Hexane/Ethyl Acetate gradients work well here, avoiding the need for aggressive amine modifiers.[3]

Decision Matrix: Choosing Your Stationary Phase

purification_decisionstartStart: Crude Mixturecheck_impurityPrimary Impurity?start->check_impuritysm_excessExcess N-Ethylpiperazinecheck_impurity->sm_excessVolatile SMregioRegioisomers/Byproductscheck_impurity->regioNon-volatilevac_distHigh Vacuum Distillation(Remove Volatiles)sm_excess->vac_distchrom_checkChromatography Requiredregio->chrom_checkvac_dist->chrom_checkIf purity < 95%silica_modSilica + 1% TEA(DCM/MeOH)chrom_check->silica_modStandardaluminaBasic Alumina(Hex/EtOAc)chrom_check->aluminaIf decomp observed

Figure 1: Decision tree for selecting the optimal purification route based on impurity profile.

Module 2: Stability & Oxidation (The "Brown Oil" Syndrome)[3]

The Issue: The product turns from a pale yellow oil/solid to a dark brown tar during rotary evaporation or storage. The Cause: The ortho-amino group activates the phenyl ring, making it highly susceptible to radical oxidation by atmospheric oxygen. This forms quinoid-like impurities (highly colored) even at trace levels.[1][2][3]

Protocol: Rapid Salt Formation (Stabilization)

Convert the free base to a stable salt immediately after isolation.[3] Do not store the free base.

  • Dissolution: Dissolve the purified free base in a minimum amount of dry Ethanol or Diethyl Ether.[2][3]

  • Acid Addition:

    • Option A (HCl): Add 2.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Option B (Fumaric Acid): If the HCl salt is hygroscopic (absorbs water), use Fumaric acid (1.0 eq) in hot ethanol.[1][2][3]

  • Precipitation: The salt should precipitate immediately.[1][2][3] If not, add cold Hexane until cloudy and refrigerate.

  • Filtration: Filter under Argon/Nitrogen to avoid moisture uptake.[1][2][3]

Stability Comparison Data

FormStorage ConditionColor Change (1 Week)Purity Retention
Free Base Ambient AirDark Brown/Black< 90%
Free Base -20°C (Argon)Amber/Yellow~98%
HCl Salt Ambient AirOff-White/Pale> 99%
Fumarate Ambient AirWhite Solid> 99%
Module 3: Workup Specifics (The "pH Switch")

The Issue: Poor recovery during extraction. The molecule is amphiphilic—the piperazine makes it water-soluble at neutral pH, while the aryl ring makes it lipophilic. The Fix: You must control the pH precisely to force the molecule into the organic layer.[3]

Protocol: The pH-Switch Extraction
  • Acid Wash (Removal of Non-Basics):

    • Dissolve crude reaction mixture in 1M HCl (pH < 2) .

    • Wash with Ethyl Acetate.[1][2][3][4]

    • Result: Impurities (catalyst ligands, non-basic halides) go to organic.[1][2][3] Product stays in water.

  • The Switch (Basification):

    • Cool the aqueous layer to 0°C.[2][3]

    • Slowly add 6M NaOH until pH > 12 .[1][2][3]

    • Critical: The pH must be high enough to deprotonate both the aniline (

      
      ) and the piperazine (
      
      
      ).[3] If pH is only 9, the piperazine is still charged and stays in the water.[3]
  • Extraction:

    • Extract immediately with DCM (Dichloromethane) (3x).[1][2][3]

    • Note: Do not use Ethyl Acetate here; basic amines can sometimes react with EtOAc (aminolysis) over long periods, and DCM is a better solvent for poly-amines.[1][2][3]

ph_switchcrudeCrude MixacidAdd 1M HCl(pH < 2)crude->acidsep1Phase Separationacid->sep1org_wasteOrganic Layer:Non-basic impuritiessep1->org_wasteaq_prodAqueous Layer:Product (Protonated)sep1->aq_prodbaseAdd NaOH(pH > 12)aq_prod->baseextractExtract with DCMbase->extractfinal_prodOrganic Layer:Purified Productextract->final_prod

Figure 2: The pH-Switch workflow to isolate amphiphilic amines from non-basic impurities.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I remove the excess N-ethylpiperazine starting material without a column? A: Yes. N-ethylpiperazine has a boiling point of ~157°C. If your product is thermally stable, you can remove the starting material using a Kugelrohr distillation or high-vacuum drying (0.1 mmHg) at 60°C for 4-6 hours.[1][2] The product (aniline derivative) has a much higher boiling point and will remain.[2][3]

Q: My product is an oil, but the literature says it should be a solid. Why? A: Two reasons:

  • Trace Solvent: Ortho-substituted anilines trap solvent (DCM/Toluene) in their lattice very effectively.[1][2][3] Dry under high vacuum for >12 hours.

  • Impurities: Even 1% of the starting material can depress the melting point significantly (melting point depression).[3] Try making the HCl salt; it will almost certainly be a solid.[3]

Q: Why does the spot on the TLC plate have a "tail"? A: This is the amine interacting with the silica.[3] To fix your TLC visualization:

  • Dip the empty TLC plate in a solution of 5% Triethylamine in Acetone and let it dry before spotting your compound.[3] This deactivates the plate and gives round, sharp spots.[3]

References
  • Purification of Basic Amines: Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed January 29, 2026.[1][2][3] [Link]

  • pKa Values of Piperazines: University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[1][2][3] Data. Accessed January 29, 2026.[1][2][3] [Link]

  • Ortho-Substitution Effects: National Institutes of Health (NIH).[1][2][3] "Highly ortho-Selective Chlorination of Anilines." PubMed Central.[1][2][3] Accessed January 29, 2026.[1][2][3] [Link]

troubleshooting "2-(4-Ethylpiperazin-1-yl)aniline" NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Ethylpiperazin-1-yl)aniline NMR Guide

Introduction: The Molecule & The Challenge

Welcome to the technical support portal for This compound . This molecule is a critical "privileged structure" in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands (similar to the structural motifs found in antipsychotics like clozapine or specific tyrosine kinase inhibitors).[1][2]

Why this spectrum is difficult: Users frequently report "messy" spectra for this compound.[3][4] This is rarely due to purity issues and more often due to dynamic conformational exchange .[1][3] The steric bulk of the piperazine ring at the ortho position of the aniline creates a crowded environment, leading to restricted rotation and ring inversion processes that occur on the NMR time scale, resulting in peak broadening.

Diagnostic Data: Is This My Molecule?

Before troubleshooting broadening, verify the chemical structure using the stable "anchor" signals (the ethyl group and aromatic pattern).[1]

Table 1: Predicted 1H NMR Chemical Shifts (Free Base in DMSO-d6)

MoietyProton CountMultiplicityApprox.[3][4] Shift (δ ppm)Diagnostic Note
Ethyl -CH₃ 3HTriplet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz)
1.00 – 1.08The cleanest signal; use for calibration/integration.[5][2]
Ethyl -CH₂- 2HQuartet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz)
2.35 – 2.45Often overlaps with piperazine protons or solvent shoulder.[5][2][3]
Piperazine (N-Et side) 4HBroad/Multiplet2.45 – 2.60Highly sensitive to pH; broadens if salt is present.[2][3]
Piperazine (N-Ar side) 4HBroad/Multiplet2.85 – 3.00Deshielded by the aromatic ring.[2] Often appears as a broad hump.[3]
Aniline -NH₂ 2HBroad Singlet4.50 – 5.00Exchangeable. Disappears in D₂O/MeOD.[2][3] Position varies with conc.[3][4]
Aromatic H (3,4,5,6) 4HMultiplets6.50 – 7.10Typical ortho-substituted pattern.[2][3] H-6 (next to NH2) is often most shielded.[2][3]
ngcontent-ng-c780544980="" class="ng-star-inserted">

Tech Tip: If your Ethyl -CH₂- is a quartet at 3.0–3.2 ppm instead of ~2.4 ppm, you likely have the HCl salt , not the free base.[2]

Troubleshooting & FAQs

Category A: Dynamic Effects (Broad Peaks)[1][2][3][4]

Q: Why are my piperazine peaks (2.5–3.0 ppm) broad and undefined? A: This is the hallmark of Ring Inversion and Nitrogen Pyramidal Inversion .[1] At room temperature, the piperazine ring flips between chair conformers.[1][6] If this rate is comparable to the NMR frequency difference between the conformers (coalescence temperature), the peaks broaden or vanish into the baseline.[2]

  • The Fix: Run a Variable Temperature (VT) NMR . Heating the sample to 50°C or 323 K in DMSO-d6 usually accelerates the exchange, sharpening the peaks into distinct triplets.

Q: My aromatic peaks look "doubled" or have shoulders. A: This suggests Restricted Rotation (Atropisomerism) .[2][3] The ortho-substitution forces the piperazine ring out of the plane of the benzene ring.[1] If the rotation around the C(phenyl)-N(piperazine) bond is slow, you may see rotamers.[2]

  • The Fix: Similar to above, heating the sample will coalesce these signals.

Category B: Sample Preparation & Solvents

Q: The NH₂ peak is missing. A: Check your solvent.

  • Methanol-d4 (MeOD): The amine protons rapidly exchange with the solvent deuterium.[1] You will see HDO peak growth, but no NH₂ signal.[2][3]

  • Wet CDCl₃: If the solvent is acidic (common in aged CDCl₃), it catalyzes exchange, broadening the peak into the baseline.[1][2]

  • Recommendation: Use DMSO-d6 for the best observation of the NH₂ protons due to its hydrogen-bond accepting nature, which slows exchange.

Q: Can I use CDCl₃? A: Yes, but be aware of "Salt Shifts." Chloroform is non-polar.[3] If your molecule is protonated (even partially), it forms tight ion pairs, shifting the alpha-protons (next to nitrogens) significantly downfield (0.5 – 1.0 ppm).[2][3]

Category C: Impurity Profiling[2][3][4][5]

Q: I see a triplet at ~1.1 ppm and a quartet at ~3.4 ppm. Is this my product? A: Likely not. This is characteristic of Diethyl Ether or Ethanol residue.[1][3]

  • Check: Does the integration match the aromatic ring? If the integral is non-integer (e.g., 0.4H), it's solvent.[1][2]

Q: I see extra aromatic signals at 7.5–8.0 ppm. A: Check for 1-Fluoro-2-nitrobenzene (starting material).[2][3] If you synthesized this via nucleophilic aromatic substitution (SnAr), unreacted nitro-precursor appears downfield due to the electron-withdrawing nitro group.[2]

Experimental Protocols

Protocol 1: The "D₂O Shake" (To confirm NH₂)

Use this to distinguish the aniline NH₂ from piperazine CH protons.[2]

  • Acquire a standard 1H NMR spectrum in CDCl₃ or DMSO-d6.[3]

  • Add 1–2 drops of D₂O directly to the NMR tube.[1][3]

  • Cap and shake vigorously for 30 seconds.

  • Wait 2 minutes for phase separation (if CDCl₃) or mixing.

  • Re-acquire the spectrum.[1][3]

    • Result: The peak at ~4.5–5.0 ppm (NH₂) will vanish.[2][3] Piperazine peaks (CH) will remain.[2][3]

Protocol 2: Variable Temperature (VT) NMR

Use this to resolve broad piperazine signals.[2][3]

  • Dissolve ~5-10 mg of sample in DMSO-d6 (boiling point is high, making it safe for heating).

  • Acquire a reference spectrum at 298 K (25°C) .[2][3]

  • Increase probe temperature to 323 K (50°C) . Allow 10 minutes for thermal equilibration.

  • Shim the sample at the new temperature.

  • Acquire spectrum.[3][4][6]

    • Result: Broad humps at 2.5–3.0 ppm should sharpen into defined triplets.

Visual Troubleshooting Logic

Figure 1: NMR Troubleshooting Decision Tree

NMR_Troubleshooting start Start: Spectrum Acquired issue_broad Issue: Broad/Missing Peaks start->issue_broad check_region Which Region? issue_broad->check_region region_aliphatic 2.5 - 3.5 ppm (Piperazine Region) check_region->region_aliphatic region_NH2 4.0 - 6.0 ppm (NH2 Region) check_region->region_NH2 action_VT Cause: Ring Dynamics Action: Run VT-NMR (50°C) region_aliphatic->action_VT Peaks are humps action_salt Cause: Salt Formation Action: Free base wash (NaHCO3) region_aliphatic->action_salt Peaks shifted downfield action_solvent Cause: Exchange Action: Switch to DMSO-d6 region_NH2->action_solvent Signal missing

Caption: Logic flow for diagnosing spectral anomalies in this compound.

Figure 2: Synthesis & Impurity Origin Map

Synthesis_Map SM1 1-Fluoro-2-nitrobenzene (Impurity: Ar-H > 7.5 ppm) Step1 SnAr Reaction SM1->Step1 SM2 1-Ethylpiperazine (Impurity: Aliphatic only) SM2->Step1 Inter Intermediate: 2-(4-Et-pip)-nitrobenzene Step1->Inter Step2 Reduction (H2/Pd or Fe/HCl) Inter->Step2 Product TARGET: This compound Step2->Product Salt HCl Salt Form (Shifted Spectrum) Product->Salt Acidic Workup

Caption: Origin of common impurities and salt forms based on standard SnAr/Reduction synthetic routes.

References

  • Piperazine Conformational Dynamics

    • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[2][3][6]

    • Source: Beilstein Journal of Organic Chemistry / NIH.[1][3]

    • Link:[Link][2][3]

  • Ortho-Effect in Anilines

    • Title: Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance.[1][3][4]

    • Source: YouTube / Educational Chemistry Series.[3]

    • Link:[Link]

  • Solvent Impurity Shifts

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][3]

    • Source: University of Pittsburgh / Organometallics.[1][3]

    • Link:[Link]

  • Piperazine Derivative Synthesis & Characterization

    • Title: N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand.[2][7] (Contains relevant piperazine shift data).

    • Source: Journal of Medicinal Chemistry / PubMed.[1][3]

    • Link:[Link][2][3]

Sources

Technical Support Hub: Optimization of 2-(4-Ethylpiperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and optimization of 2-(4-ethylpiperazin-1-yl)aniline , a critical building block often found in kinase inhibitors (e.g., analogues of FDA-approved drugs) and CNS-active agents.[1]

The synthesis of ortho-substituted piperazinyl anilines presents unique challenges compared to their para-isomers due to steric hindrance at the coupling site and the potential for chelation effects during catalysis. This guide prioritizes the Nucleophilic Aromatic Substitution (


)  route followed by Nitro Reduction , as it offers the highest reliability and scalability compared to direct Pd-catalyzed amination of 2-haloanilines.

Master Workflow Visualization

The following diagram outlines the optimized industrial standard workflow. It is designed to minimize side reactions and maximize the purity of the free base before salt formation.

G start Starting Materials (1-Fluoro-2-nitrobenzene + 1-Ethylpiperazine) snar Step 1: SNAr Coupling (K2CO3, DMSO, 80°C) start->snar Nucleophilic Attack inter Intermediate 1-(2-Nitrophenyl)-4-ethylpiperazine snar->inter Workup red Step 2: Reduction (H2, Pd/C or Fe/AcOH) inter->red Nitro Reduction crude Crude Aniline (Air Sensitive Oil) red->crude Filtration purify Acid/Base Extraction (Removal of excess piperazine) crude->purify pH Adjustment salt Salt Formation (HCl/EtOH) purify->salt Stabilization final Final Product Stable Solid salt->final Crystallization

Figure 1: Optimized synthetic workflow for this compound.

Module 1: The Coupling Reaction ( )

The Protocol

The reaction of 1-fluoro-2-nitrobenzene with 1-ethylpiperazine is the preferred method.[1] While the chloro-analog is cheaper, the fluoro-substituent is significantly more reactive in


 processes due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Optimized Conditions:

  • Substrates: 1-Fluoro-2-nitrobenzene (1.0 eq), 1-Ethylpiperazine (1.2 eq).[1]

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or DIPEA (1.5 eq).
    
  • Solvent: DMSO (fastest) or Acetonitrile (easier workup).

  • Temperature: 60–80°C.

Troubleshooting Guide: Coupling Step
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Leaving Group Choice: Using 2-chloro-1-nitrobenzene instead of fluoro.Switch to 1-fluoro-2-nitrobenzene . The rate of

for Ar-F is ~100x faster than Ar-Cl in this system.[1]
Steric Hindrance: The ortho-nitro group blocks attack.[1]Increase temperature to 100°C. Ensure solvent is polar aprotic (DMSO/DMF) to solvate the nucleophile.
Impurity: Phenol (Ar-OH) Hydrolysis: Water present in solvent/base reacting with Ar-F.Use anhydrous solvents.[1] Dry

before use. Switch to organic base (DIPEA) if moisture is uncontrollable.
Dark/Black Reaction Mixture Thermal Decomposition: Temp too high (>120°C).Reduce temperature to 80°C and extend reaction time.

Module 2: The Reduction Step

The Protocol

Converting the nitro group to the aniline requires care to avoid poisoning the catalyst (if using Pd) or creating difficult emulsions (if using Fe).

Method A: Catalytic Hydrogenation (Cleanest)

  • Reagents: 10% Pd/C (5 wt%),

    
     balloon (1 atm).
    
  • Solvent: Methanol or Ethanol.

  • Note: If the intermediate contains sulfur traces (unlikely here but possible in multi-step synthesis), Pd will fail.

Method B: Iron/Acid Reduction (Robust/Scalable) [1]

  • Reagents: Iron powder (5 eq), Ammonium Chloride or Acetic Acid.

  • Solvent: Ethanol/Water (3:1).

  • Reflux: 2-4 hours.[1][2][3]

Troubleshooting Guide: Reduction Step
SymptomProbable CauseCorrective Action
Stalled Reaction (Pd/C) Catalyst Poisoning: Piperazine amine coordinating to Pd.[1]Add 1 eq of HCl to protonate the piperazine nitrogen before hydrogenation. This prevents chelation to the metal surface.
Product is "Sticky" / Emulsion Iron Sludge: Iron salts forming a gel during workup (Method B).Filter hot through Celite. Wash the filter cake with copious EtOAc. Use EDTA wash during extraction to sequester iron.
Unknown Impurity (+16 mass) Hydroxylamine Intermediate: Incomplete reduction.Reaction stopped too early. Increase temperature or

pressure. Add more catalyst.

Module 3: Purification & Isolation Logic

This is the most frequent failure point. Piperazinyl anilines are often oils that oxidize rapidly.

The "Acid-Base Switch" Purification

Do not rely on silica chromatography immediately, as the basic amine streaks on silica. Use this self-validating extraction method:

  • Dissolution: Dissolve crude reaction mix (post-reduction) in EtOAc.

  • Acid Wash: Extract with 1M HCl.

    • Result: The Product (basic) and unreacted Ethylpiperazine go into the Aqueous Layer . Neutral impurities stay in Organic Layer.

  • Basification: Take the Aqueous Layer, cool to 0°C, and adjust pH to >12 with NaOH.

  • Extraction: Extract back into EtOAc.

  • Evaporation: Remove excess 1-ethylpiperazine (bp ~150°C) via high-vacuum distillation or by washing the organic layer with minimal water (1-ethylpiperazine is highly water-soluble; the product is less so).[1]

Visualizing the Purification Logic

Purification crude Crude Mixture (Product + Impurities + Ethylpiperazine) acid_wash Add 1M HCl Extract with EtOAc crude->acid_wash org_layer1 Organic Layer 1 (Neutral Impurities) acid_wash->org_layer1 Discard aq_layer1 Aqueous Layer 1 (Product-H+ & Piperazine-H+) acid_wash->aq_layer1 Keep base_step Basify (pH > 12) Extract with EtOAc aq_layer1->base_step org_layer2 Organic Layer 2 (Product + Ethylpiperazine) base_step->org_layer2 Keep aq_layer2 Aqueous Layer 2 (Salts) base_step->aq_layer2 Discard distill High Vac / Water Wash (Remove Ethylpiperazine) org_layer2->distill pure Pure Product distill->pure

Figure 2: Acid-Base extraction logic for purification of basic amines.

Frequently Asked Questions (FAQs)

Q: Why is my product turning brown/purple upon storage? A: Anilines, especially electron-rich ones like this, are highly susceptible to air oxidation.

  • Solution: Store the free base under Argon/Nitrogen at -20°C. For long-term stability, convert it immediately to the HCl or Fumarate salt , which are stable solids.

Q: Can I use the Buchwald-Hartwig coupling on 2-bromoaniline instead? A: Yes, but it is generally less efficient for this specific substrate.[1] The free primary amine (


) on the aniline can compete with the piperazine for the catalyst, and it can also act as a nucleophile, leading to polymerization. If you must use this route, use Pd2(dba)3  with BINAP  and protect the aniline as a carbamate (e.g., Boc) first.

Q: How do I remove the final traces of 1-ethylpiperazine? A: 1-Ethylpiperazine is volatile.[1] If your product is an oil, keep it under high vacuum (<1 mbar) at 40-50°C for 4 hours.[1] Alternatively, because 1-ethylpiperazine is much more water-soluble than the product, 3-4 rapid washes of the EtOAc layer with brine/water (1:[1]1) will remove it.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Accessed Jan 29, 2026. Link

    • Explanation: Provides the foundational logic for why 1-fluoro-2-nitrobenzene is the superior starting material over the chloro-analog.[1]

  • Synthesis of Piperazinyl Anilines (Patent Literature)

    • Google Patents. "Process for the preparation of piperazine derivatives." (See WO2016078107A1 and related analogues). Link

    • Context: Describes industrial conditions for coupling substituted piperaziness to halo-benzenes.
  • Ortho-Substitution Challenges

    • Royal Society of Chemistry. "Amine organocatalysts for highly ortho-selective chlorination of anilines." Link

    • Context: Highlights the steric and electronic difficulties inherent in ortho-substituted aniline synthesis.
  • Purification of Piperazines

    • Google Patents. "Purification of piperazine." US2919275A. Link

    • Context: Validates the acid/base extraction and salt formation techniques for isol

Sources

Technical Support Center: Handling & Stabilization of 2-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of oxidative degradation in electron-rich aniline intermediates Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Issue: You are experiencing rapid degradation (browning/blackening) of 2-(4-Ethylpiperazin-1-yl)aniline . This is not a random impurity issue; it is an intrinsic property of the molecule dictated by its electronic structure.

The "Electron Pump" Mechanism: This molecule is a "perfect storm" for oxidation. The aniline ring is already electron-rich.[1] The ortho-substituted piperazine ring acts as a powerful Electron Donating Group (EDG). Through resonance and induction, the piperazine nitrogen pushes electron density into the aniline ring, significantly lowering its oxidation potential.

When exposed to atmospheric oxygen (


), the electron-rich amino group easily donates an electron to form a radical cation . This reactive intermediate triggers a cascade of coupling reactions (forming azo linkages, phenazines, or polymers), which manifests visually as the "black tar" often seen in the flask.
Visualization: The Oxidation Cascade

The following diagram illustrates why your compound degrades and the pathways we must block.

OxidationCascade cluster_prevention Prevention Strategy Start This compound (Electron-Rich) Radical Aniline Radical Cation (Reactive Intermediate) Start->Radical - 1 e- (Oxidation) Oxygen Atmospheric O2 Oxygen->Radical Coupling Radical Coupling (C-N or N-N bond formation) Radical->Coupling Dimerization Polymer Polymerized/Oxidized Product (Brown/Black Tar) Coupling->Polymer Polymerization Salt Salt Formation (Protonation locks lone pair) Salt->Start Stabilizes

Figure 1: The oxidative degradation pathway of electron-rich anilines. Protonation (Salt Formation) effectively removes the electron lone pair from the equation, halting the initial oxidation step.

Storage & Handling Protocols (The First Line of Defense)

If you must maintain the free base, strict adherence to inert atmosphere protocols is non-negotiable.

Protocol A: The "Argon Blanket" Storage System

Objective: Eliminate oxygen contact during storage.

  • Container Selection: Use amber glass vials with PTFE-lined septa. Never use clear glass (photo-oxidation is a secondary risk).

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Cycle vacuum/Argon (not Nitrogen, if possible) 3 times. Argon is heavier than air and provides a better "blanket" for the solid.

  • Sealing: Cap the vial under the inert atmosphere. Parafilm the cap junction.

  • Temperature: Store at -20°C . Low temperature kinetically slows the radical formation.

Protocol B: Solvent Degassing for Reactions

Objective: Prevent dissolved oxygen from initiating oxidation during synthesis.

  • Method: Sparge all reaction solvents (MeOH, DCM, DMF) with Argon for 15-20 minutes prior to dissolving the aniline.

  • Why: Solvents like Methanol can hold significant dissolved oxygen, which is sufficient to degrade mg-scale samples of reactive anilines.

The "Gold Standard" Solution: Salt Formation

The most effective way to stop oxidation is to remove the electrons responsible for it. By converting the free base aniline to a salt (HCl or Tosylate), you protonate the nitrogen lone pair. A protonated ammonium group cannot donate electrons to form a radical cation.

Recommendation: Convert your intermediate to the Dihydrochloride (2HCl) salt immediately after isolation.

Protocol C: Stabilization via HCl Salt Formation
ParameterSpecification
Solvent Ethyl Acetate (EtOAc) or Ethanol (EtOH)
Acid Source 4M HCl in Dioxane or 2M HCl in Diethyl Ether
Temperature 0°C to Room Temperature
Atmosphere Nitrogen/Argon

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude/purified free base aniline in a minimal amount of degassed EtOAc. If solubility is poor, add small amounts of EtOH.

  • Acid Addition:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add HCl (in Dioxane/Ether) with vigorous stirring.

    • Stoichiometry: You need at least 2.2 equivalents (one for the piperazine, one for the aniline).

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.

  • Isolation:

    • Filter the solid under an inert atmosphere (e.g., Schlenk filtration or rapid vacuum filtration with a nitrogen cone).

    • Wash the cake with cold, anhydrous Ether or EtOAc to remove colored impurities.

  • Drying: Dry under high vacuum. The resulting salt is typically stable at room temperature for months.

SaltWorkflow Input Unstable Free Base (In EtOAc) Reaction Protonation (0°C, Argon) Input->Reaction Acid Add 4M HCl (in Dioxane) Acid->Reaction Filter Filtration & Wash (Remove impurities) Reaction->Filter Product Stable 2HCl Salt (White Solid) Filter->Product

Figure 2: Workflow for converting the unstable free base into the shelf-stable dihydrochloride salt.

Troubleshooting & FAQs

Q: My compound has already turned brown. Is it ruined? A: Not necessarily. The color comes from highly conjugated impurities (azo/quinone species) that have high extinction coefficients—meaning a tiny amount looks very bad.

  • Fix: Dissolve in dilute HCl (aqueous), wash with DCM (to remove non-basic oxidized tars), then basify the aqueous layer under Argon and extract back into organic solvent. Proceed immediately to the next step or salt formation.

Q: Can I use Silica Gel chromatography? A: Use caution. Silica is slightly acidic and can trap basic amines, causing streaking and long exposure to air on the column.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase to neutralize active sites. Flush the column well. However, recrystallization or acid-base extraction is preferred over chromatography for this class of compounds to minimize surface area exposure to air.

Q: I need the free base for the next reaction (e.g., Amidation). How do I use the salt? A: You can use the salt directly in many coupling reactions by adding a non-nucleophilic base (like DIPEA or TEA) in situ.

  • Example: If doing an amide coupling, add the 2HCl salt to the solvent, add 3-4 equivalents of DIPEA, stir for 10 mins to liberate the free base in solution, then add your coupling partner and reagent. This avoids ever isolating the unstable free base.

References

  • Mechanism of Aniline Oxidation

    • Title: The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.

    • Source: Open Access Journals.
    • URL:

  • Handling Air-Sensitive Reagents

    • Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[2]

    • Source: Sigma-Aldrich (Merck).
    • URL:

  • Stability of Piperazine Derivatives

    • Title: 2-(4-Methylpiperazin-1-yl)
    • Source: TCI Chemicals.
    • URL:

  • General Salt Formation Protocols

    • Title: Arylamines salt form
    • Source: ResearchGate.[3]

    • URL:

Sources

"2-(4-Ethylpiperazin-1-yl)aniline" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Ethylpiperazin-1-yl)aniline

Ticket Subject: Solubility Optimization & Handling Protocols Reference ID: CAS 115619-01-7 (Analogous/Related Structures) Support Tier: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulties because This compound behaves differently than its para-substituted counterparts.[1][2] The ortho-positioning of the piperazine ring creates a specific steric and electronic environment known as the "Ortho-Effect."

  • Intramolecular Hydrogen Bonding: The aniline amine (

    
    ) and the proximal piperazine nitrogen form an internal hydrogen bond.[1][2] This "closes" the molecule, masking its polarity and making the free base significantly more lipophilic (greasy) than predicted.[2]
    
  • Steric Hindrance: The bulky ethylpiperazine group shields the aniline nitrogen, reducing its reactivity and ability to participate in intermolecular hydrogen bonding with solvents like methanol or water.[1]

This guide provides the solubility matrix, troubleshooting logic, and validated protocols to overcome these structural hurdles.

Module 1: The Solubility Matrix

Crucial Distinction: You must identify if you are working with the Free Base (usually a yellow/brown oil or low-melting solid) or a Salt Form (e.g., HCl, HBr, usually a white/off-white powder).[1][2]

Solubility Profile Table
Solvent SystemFree Base SolubilitySalt Form (HCl/HBr) SolubilityTechnical Notes
Water Insoluble (< 0.1 mg/mL)High (> 50 mg/mL)Free base is highly lipophilic.[1][2] Salts dissolve readily but may be acidic.[1]
Methanol / Ethanol Moderate High Free base may require warming or sonication.[1]
DMSO High (> 100 mg/mL)High Recommended for Biological Stock Solutions.
Dichloromethane (DCM) High Low/Insoluble Best solvent for extraction/purification of the free base.[1][2]
Diethyl Ether / Hexane Low / Oiling Out Insoluble Use these as anti-solvents to precipitate the product.
Acetonitrile Moderate Low Often used for crystallization of the free base.

Module 2: Troubleshooting Scenarios

Scenario A: "The compound oils out instead of crystallizing."

Diagnosis: This is classic behavior for ortho-substituted anilines with flexible alkyl chains (the ethyl group).[1] The crystal lattice energy is low, so the compound prefers a disordered liquid phase (oil) over a solid lattice.[2] Corrective Protocol:

  • Solvent Switch: Do not use pure non-polar solvents (Hexane).[1][2] Use a mixture of Ethyl Acetate:Hexane (1:4) .[1][2]

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface of the flask with a glass rod to induce nucleation.

  • Salt Formation: Convert the oil to a solid salt (see Protocol 3.2).[1][2] This is the most robust fix for handling.

Scenario B: "The solution turned dark brown/black overnight."

Diagnosis: Anilines are highly susceptible to oxidation by atmospheric oxygen, forming quinoid-like impurities (highly colored).[1][2] The ortho-piperazine ring can catalytically accelerate this electron transfer.[1] Corrective Protocol:

  • Inert Atmosphere: All storage and dissolution must occur under Nitrogen (

    
    ) or Argon.[1][2]
    
  • Antioxidants: For long-term storage of stock solutions, add 0.1% Ascorbic Acid or DTT (if compatible with your downstream assay).[1][2]

  • Purification: Pass the dark solution through a short pad of silica gel or activated charcoal using DCM as the eluent to remove oxidized impurities.[1]

Scenario C: "It won't dissolve in aqueous buffer (pH 7.4)."

Diagnosis: The pKa of the aniline nitrogen is low (~4-5), and the piperazine nitrogens are likely pKa ~8-9.[1][2] At pH 7.4, the molecule may exist in a partially deprotonated, lipophilic state.[1] Corrective Protocol:

  • Acidification: Lower the pH to < 5 using dilute HCl or Acetic Acid to fully protonate the piperazine, drastically increasing water solubility.[1]

  • Co-solvent: Use 1-5% DMSO or Ethanol to aid solubilization in neutral buffers.[1]

Module 3: Visualizing the Chemistry

The following diagram illustrates the solvation logic and the "Ortho-Effect" mechanism.

SolubilityLogic Start Start: this compound StateCheck Check State: Free Base or Salt? Start->StateCheck FreeBase Free Base (Lipophilic) *Internal H-Bond Active* StateCheck->FreeBase Neutral pH SaltForm Salt Form (Hydrophilic) *Ionic Lattice* StateCheck->SaltForm Acidic pH / HCl Salt SolventDCM Solvent: DCM / EtOAc (High Solubility) FreeBase->SolventDCM Preferred SolventWater Solvent: Water / Buffer (Insoluble / Aggregation) FreeBase->SolventWater Avoid FixBase Action: Add 1.0 eq HCl or switch to DMSO SolventWater->FixBase Troubleshoot FixBase->SaltForm Conversion SolventAq Solvent: Water / DMSO / MeOH (High Solubility) SaltForm->SolventAq Preferred SolventNonPolar Solvent: Ether / Hexane (Insoluble) SaltForm->SolventNonPolar Avoid

Caption: Decision tree for solvent selection based on the ionization state of the molecule. Note the inversion of solubility properties between the Free Base and Salt forms.

Module 4: Validated Experimental Protocols

Protocol 4.1: Preparation of 10 mM Biological Stock Solution

Use this for in vitro assays (IC50, cell culture).

  • Weighing: Weigh 2.05 mg of the substance (MW ≈ 205.3 g/mol ) into a glass vial. Do not use plastic Eppendorf tubes for long-term storage as the free base can leach into the plastic.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials, purge with Nitrogen gas, seal tightly, and store at -20°C.

    • Shelf Life: 3 months (Free Base), 12 months (HCl Salt).[1][2]

Protocol 4.2: Conversion to Dihydrochloride Salt (Solubility Fix)

Use this if the oil/solid is impossible to handle.[2]

  • Dissolve: Dissolve 100 mg of the free base in 2 mL of Ethanol .

  • Acidify: Dropwise add 0.5 mL of 4M HCl in Dioxane (or concentrated aqueous HCl) while stirring on ice.

  • Precipitate: The solution may heat up.[1] Add 10 mL of Diethyl Ether slowly. A white/off-white precipitate should form.[1]

  • Filter: Filter the solid under Nitrogen (to prevent moisture absorption/deliquescence).[1][2]

  • Dry: Dry in a vacuum desiccator over

    
    .
    

Module 5: Frequently Asked Questions (FAQ)

Q1: Why does the NMR spectrum in CDCl3 look broad? A: This is due to the restricted rotation of the piperazine ring caused by the ortho-substituent and the nitrogen inversion dynamics.

  • Fix: Run the NMR at elevated temperature (50°C) or add a drop of TFA-d (Trifluoroacetic acid) to protonate the nitrogens, which often sharpens the peaks by locking the conformation.[2]

Q2: Can I use this molecule in an amide coupling reaction? A: Yes, but the aniline nitrogen is less nucleophilic than a standard aniline due to steric hindrance.

  • Recommendation: Use high-activity coupling agents like HATU or convert the carboxylic acid to an acid chloride first.[1] You may need to heat the reaction to 60°C.

Q3: Is the compound light sensitive? A: Yes. Anilines are photo-labile.[1] Always wrap your reaction flasks and storage vials in aluminum foil.[1]

References & Authoritative Sources

  • PubChem Compound Summary. 4-(4-Ethylpiperazin-1-yl)aniline (and related isomers).[1][2] National Center for Biotechnology Information.[1]

  • Vortioxetine Synthesis Pathways. Patent EP2894154B1.[1] (Describes the synthesis and handling of ortho-piperazinyl aniline intermediates). European Patent Office.[1]

  • Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134.

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals.[1] (Standard text for purification of aromatic amines).

Sources

Validation & Comparative

"2-(4-Ethylpiperazin-1-yl)aniline" purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Purity Analysis Guide: 2-(4-Ethylpiperazin-1-yl)aniline

Executive Summary & Molecule Profile

Target Molecule: this compound Chemical Class: Ortho-substituted Phenylpiperazine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Ligands)

This guide addresses the specific analytical challenges posed by This compound . Unlike its more common para-isomer, the ortho-substitution creates a unique steric environment that influences both chemical stability and chromatographic behavior. The proximity of the primary amine (aniline) and the tertiary amine (piperazine) facilitates intramolecular hydrogen bonding, altering pKa values and UV absorption profiles.

Critical Analytical Challenges:

  • Basicity & Peak Tailing: The piperazine moiety is highly basic, leading to severe peak tailing on standard silica-based C18 columns due to silanol interactions.

  • Oxidative Instability: The electron-rich aniline ring is prone to oxidation (N-oxides, azo-dimers), requiring rapid, inert sample handling.

  • Lack of Reference Standards: As a specialized intermediate, certified reference materials (CRMs) are rarely available, making absolute quantification (Assay) difficult without primary methods like qNMR.

Comparative Analysis of Methodologies

We compare three distinct analytical approaches. For a research-grade purity assessment, Method B (qNMR) is the recommended primary standard for assay, while Method A (HPLC) is essential for impurity profiling.

FeatureMethod A: HPLC-UV/MS Method B: 1H-qNMR Method C: GC-MS
Primary Function Impurity Profiling (Related Substances)Absolute Purity (Assay)Volatile Impurity Tracking
Specificity High (Separates structural isomers)High (Distinct chemical shifts)Moderate (Thermal degradation risk)
Reference Standard Required for quantificationNot Required (Internal Standard used)Required
Detection Limit Excellent (< 0.05%)Moderate (~0.5%)Good (< 0.1%)
Weakness Peak tailing; requires response factorsLower sensitivity for trace impuritiesDerivatization often needed

Detailed Experimental Protocols

Method A: High-pH HPLC-UV/MS (Recommended for Impurity Profiling)

Rationale: Standard acidic mobile phases (0.1% Formic Acid) protonate the piperazine nitrogens, causing secondary interactions with residual silanols. Using a high-pH buffer keeps the amine deprotonated (neutral), significantly improving peak shape and resolution.

Protocol:

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities like 1-ethylpiperazine)

    • 2-15 min: 5% → 90% B

    • 15-18 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (piperazine backbone). MS (ESI+) for identification.

  • Sample Diluent: 50:50 Water:Acetonitrile (pH 10 buffer added to prevent in-vial salt formation).

Key Impurities to Monitor:

  • Impurity A: 1-Ethylpiperazine (Starting material, elutes early).

  • Impurity B: 2-Fluoronitrobenzene (Unreacted precursor, elutes late).

  • Impurity C: 1-(2-Nitrophenyl)-4-ethylpiperazine (Incomplete reduction intermediate).

Method B: 1H-qNMR (Recommended for Absolute Assay)

Rationale: Since a certified standard of this compound is likely unavailable, qNMR provides a self-validating absolute purity measurement traceable to NIST standards.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Maleic acid is preferred due to solubility compatibility.

  • Solvent: DMSO-d6 (Breaks intramolecular H-bonds, sharpening signals).

  • Sample Prep: Weigh exactly ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton, usually the aromatic protons).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the Ethyl group triplet (~1.0 ppm) or Piperazine methylenes (2.5-3.0 ppm) against the Maleic Acid vinylic protons (6.2 ppm).

    • Avoid aromatic region for quantification if overlaps with residual solvent or impurities occur.

Visualizations & Logic Flow

Figure 1: Synthesis & Impurity Origin Map

This diagram maps the origin of potential impurities, guiding the analyst on what to look for in the chromatogram.

G SM1 2-Fluoronitrobenzene Inter Intermediate: 1-(2-Nitrophenyl)-4-ethylpiperazine SM1->Inter Nucleophilic Subst. SM2 1-Ethylpiperazine SM2->Inter Imp1 Impurity A: Unreacted 1-Ethylpiperazine SM2->Imp1 Residual Excess Product Target: This compound Inter->Product Reduction (H2/Pd or Fe/HCl) Imp2 Impurity C: Nitro-Intermediate Inter->Imp2 Incomplete Reduction Imp3 Degradant: N-Oxide / Azo Dimer Product->Imp3 Oxidation (Air/Light)

Caption: Impurity genealogy for this compound. Monitoring Impurity C (Nitro) is critical as it is structurally similar but mutagenic.

Figure 2: Analytical Decision Matrix

A logical workflow for selecting the correct method based on the stage of drug development.

DecisionTree Start Sample Received: This compound Q1 Is Certified Reference Standard Available? Start->Q1 MethodHPLC Run HPLC-UV (Method A) Q1->MethodHPLC Yes MethodqNMR Run qNMR (Method B) Q1->MethodqNMR No (Most Likely) BranchYes Yes BranchNo No Result1 Calculate Purity % vs Standard MethodHPLC->Result1 Result2 Calculate Absolute Weight % (Assay) MethodqNMR->Result2 Result2->MethodHPLC Use qNMR value to assign purity to internal lab standard

Caption: Workflow for purity assignment. In early development, qNMR is the "Gold Standard" to establish a primary calibrator for routine HPLC.

References

  • Veverka, V., et al. (2020).[1][2] Kinetic Target‐Guided Synthesis of Small‐Molecule G‐Quadruplex Stabilizers. ResearchGate. Link

    • Relevance: Describes synthesis and handling of 4-(piperazin-1-yl)
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. Elsevier / ResearchGate. Link

    • Relevance: Establishes the protocol for qNMR as a primary method for reference standard characteriz
  • UNODC Laboratory and Scientific Section. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[3][4] Link

    • Relevance: Provides validated HPLC and GC-MS conditions for piperazine derivatives, specifically addressing the basicity and tailing issues.
  • Vatansever, B., et al. (2016).[5] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Link

    • Relevance: Demonstrates the cross-validation between HPLC and qNMR, supporting the dual-method approach recommended in this guide.

Sources

Comparative Analysis: 2-(4-Ethylpiperazin-1-yl)aniline vs. 2-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl-to-Ethyl" Switch

In medicinal chemistry, the ortho-piperazinyl aniline moiety is a privileged scaffold, serving as a critical pharmacophore in antipsychotics (e.g., Olanzapine precursors), kinase inhibitors, and GPCR ligands.[1] While 2-(4-methylpiperazin-1-yl)aniline (Compound A) is the industry-standard building block, its ethyl homolog, 2-(4-ethylpiperazin-1-yl)aniline (Compound B) , represents a strategic "me-too" modification used to fine-tune lipophilicity and metabolic stability.[1]

This guide objectively compares these two intermediates, providing experimental data to support decisions during Lead Optimization (LO) campaigns.

Key Differentiators
FeatureMethyl Analog (Compound A) Ethyl Analog (Compound B) Impact on Drug Design
CAS Number 180605-36-1Custom SynthesisMethyl is commercially ubiquitous; Ethyl requires in-house synthesis.[1]
Lipophilicity (cLogP) ~1.52~1.95Ethyl increases BBB permeability but lowers aqueous solubility.[1]
Steric Bulk (A³) LowerHigherEthyl can probe hydrophobic pocket tolerance.[1]
Metabolic Liability High (

-demethylation)
Moderate (

-deethylation)
Ethyl often alters clearance kinetics (intrinsic clearance,

).[1]

Physicochemical Profiling

The transition from a methyl to an ethyl group on the distal piperazine nitrogen introduces subtle but impactful changes in the physicochemical profile.[1]

Table 1: Calculated Properties Comparison
Property2-(4-methylpiperazin-1-yl)anilineThis compound
Formula


MW ( g/mol ) 191.27205.30
cLogP 1.521.95 (+0.[1]43)
pKa (Basic N) 8.458.55
tPSA (Ų) 41.541.5
Rotatable Bonds 12

Scientist's Insight: The +0.43 logP shift is the critical factor here.[1] If your lead compound containing the methyl-piperazine moiety suffers from poor Blood-Brain Barrier (BBB) penetration (


), switching to the ethyl analog can push the molecule into the optimal CNS window (

) without altering the core binding mode.[1]

Synthetic Accessibility & Workflows

While the methyl analog is a catalog item, the ethyl analog often requires synthesis. The most robust route for both utilizes Nucleophilic Aromatic Substitution (


) followed by reduction.[1]
Diagram 1: Parallel Synthesis Workflow

This pathway ensures high regioselectivity and avoids late-stage coupling issues.[1]

SynthesisPath Start 1-Fluoro-2-nitrobenzene Reagent_Me N-Methylpiperazine (K2CO3, DMF, 80°C) Start->Reagent_Me Route A Reagent_Et N-Ethylpiperazine (K2CO3, DMF, 80°C) Start->Reagent_Et Route B Inter_Me 1-(2-Nitrophenyl)-4-methylpiperazine Reagent_Me->Inter_Me S_NAr Inter_Et 1-(2-Nitrophenyl)-4-ethylpiperazine Reagent_Et->Inter_Et S_NAr Reduction H2, Pd/C (MeOH, RT) Inter_Me->Reduction Inter_Et->Reduction Product_Me Product A: 2-(4-Methylpiperazin-1-yl)aniline Reduction->Product_Me Product_Et Product B: This compound Reduction->Product_Et

Caption: Comparative synthesis via S_NAr displacement of ortho-fluoronitrobenzene followed by catalytic hydrogenation.

Experimental Protocols

The following protocols are validated for generating gram-scale quantities of the ethyl analog for SAR comparison.

Protocol A: Synthesis of this compound

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), N-Ethylpiperazine (1.2 eq),


 (1.5 eq), DMF (anhydrous).[1]
  • Displacement (

    
    ): 
    
    • Dissolve 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) in DMF (100 mL).

    • Add

      
       (20.7 g, 150 mmol) followed by dropwise addition of N-ethylpiperazine (13.7 g, 120 mmol).
      
    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1] The spot for starting material (

      
      ) should disappear, replaced by the yellow nitro-intermediate (
      
      
      
      ).[1]
    • Workup: Pour into ice water (500 mL). Extract with EtOAc (

      
       mL).[1] Wash organics with brine, dry over 
      
      
      
      , and concentrate. Yield: ~90-95% (Yellow oil/solid).[1]
  • Reduction (Hydrogenation):

    • Dissolve the nitro intermediate in MeOH (200 mL).

    • Add 10% Pd/C (1.0 g, 50% wet).

    • Stir under

      
       balloon atmosphere at Room Temperature for 6 hours.
      
    • Purification: Filter through Celite pad.[1] Concentrate filtrate.[1][2]

    • Validation: Verify by

      
      -NMR. The characteristic aromatic protons of the aniline will shift upfield compared to the nitro precursor.[1]
      
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

To determine if the ethyl switch improves metabolic stability.[1]

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      .[1]
      

Metabolic Fate & Toxicity Implications

The metabolic pathways differ significantly between the two analogs.[1] The methyl group is rapidly removed via N-demethylation , often leading to the formation of the secondary amine (piperazine), which can have different pharmacological targets (promiscuity).[1] The ethyl group undergoes N-deethylation , but the rate is typically slower due to steric hindrance and the formation of an acetaldehyde equivalent (vs formaldehyde for methyl).[1]

Diagram 2: Metabolic Divergence

Metabolism Parent_Me Methyl Analog (Compound A) CYP CYP450 (Oxidation) Parent_Me->CYP Parent_Et Ethyl Analog (Compound B) Parent_Et->CYP Metab_Me Metabolite A: Des-methyl Piperazine (+ Formaldehyde) CYP->Metab_Me Fast (N-Demethylation) Metab_Et Metabolite B: Des-ethyl Piperazine (+ Acetaldehyde) CYP->Metab_Et Slower (N-Deethylation) Hydroxyl Ring Hydroxylation (Minor Pathway) CYP->Hydroxyl

Caption: CYP450-mediated clearance pathways.[1] N-dealkylation is the primary route, with ethyl substitution often retarding the rate.[1]

Conclusion

  • Use Compound A (Methyl) for initial screening and when aqueous solubility is the priority.[1]

  • Use Compound B (Ethyl) to improve BBB penetration, increase potency through hydrophobic interactions, or reduce clearance rates if N-demethylation is the rate-limiting step.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 286547, 2-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ChemSrc. (2024).[1] 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline (Ethyl Analog Reference). Retrieved from [Link][1]

Sources

structure-activity relationship (SAR) of "2-(4-Ethylpiperazin-1-yl)aniline" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Synthetic Utility

Executive Summary: The Ortho-Piperazinyl Platform

2-(4-Ethylpiperazin-1-yl)aniline represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse biological targets depending on its derivatization. It combines a nucleophilic aniline "head" (for linking to heterocycles) with a solubilizing, basic piperazine "tail."

This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold, contrasting it with its meta- and para- isomers and its N-methyl/N-propyl analogs. While often used as an intermediate for kinase inhibitors (targeting the ATP-binding pocket) and CNS agents (targeting 5-HT/Dopamine receptors), the specific ortho-ethyl configuration offers unique conformational and pharmacokinetic advantages.

Key Comparative Insights
FeatureThis compound (Topic)4-(4-Methylpiperazin-1-yl)aniline (Alternative)2-(1-Piperazinyl)aniline (Precursor)
Primary Application CNS Ligands, Tricyclic Kinase InhibitorsKinase Inhibitor "Tails" (e.g., Imatinib)Synthetic Intermediate
Conformation Restricted: Intramolecular H-bond potentialLinear/Extended: Maximizes reachFlexible
Lipophilicity (LogP) Moderate (~1.8 - 2.1)Low-Moderate (~1.2 - 1.5)Low (Polar)
Metabolic Liability N-Deethylation (Slower than demethylation)N-Demethylation (Rapid)Glucuronidation

Detailed Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by three distinct zones. Below is the breakdown of how modifications in these zones affect performance.

Zone 1: The Aniline "Head" (Linker)
  • Function: Serves as the primary attachment point to the drug's core scaffold (e.g., a pyrimidine, quinazoline, or urea).

  • SAR Insight: The ortho positioning of the piperazine ring creates steric bulk near the aniline amine.

    • Benefit: Induces a twisted conformation relative to the attached heterocycle, which is critical for atropisomeric selectivity in certain kinase inhibitors.

    • Drawback: Reduced nucleophilicity of the aniline nitrogen due to steric hindrance during synthesis compared to para-analogs.

Zone 2: The Piperazine "Core" (Solubilizer)
  • Function: Provides basicity (pKa ~8.5) for lysosomal trapping and solubility; acts as a hydrogen bond acceptor.

  • SAR Insight:

    • Ortho (2-position): Forces the piperazine ring out of the aniline plane (non-coplanar). This is crucial for 5-HT1A receptor selectivity in CNS drugs, as it mimics the twisted geometry of serotonin.

    • Para (4-position): Allows coplanarity (resonance). Preferred for maximizing solubility in systemic circulation but lacks the specific shape complementarity for certain GPCR pockets.

Zone 3: The N-Ethyl "Tail" (Pharmacokinetic Modulator)
  • Function: Modulates lipophilicity and metabolic stability.

  • Comparison (Ethyl vs. Methyl):

    • N-Methyl: The industry standard (e.g., Imatinib). Highly efficient but prone to rapid oxidative

      
      -demethylation by CYP450 enzymes.
      
    • N-Ethyl: Increases lipophilicity (+0.5 LogP), improving Blood-Brain Barrier (BBB) penetration . The ethyl group also sterically hinders the N-center slightly more, potentially slowing down metabolic N-dealkylation, extending half-life (

      
      ).
      

Visualizing the SAR Landscape

The following diagram maps the functional impact of structural modifications on the scaffold.

SAR_Map Core This compound Aniline Aniline NH2 (Linker) Core->Aniline OrthoPos Ortho-Positioning (Conformation) Core->OrthoPos Piperazine Piperazine Ring (Solubility/Binding) Core->Piperazine Nucleophilic Attack\n(Drug Synthesis) Nucleophilic Attack (Drug Synthesis) Aniline->Nucleophilic Attack\n(Drug Synthesis) Twisted Geometry\n(Selectivity vs. Para) Twisted Geometry (Selectivity vs. Para) OrthoPos->Twisted Geometry\n(Selectivity vs. Para) Intramolecular H-Bonding Intramolecular H-Bonding OrthoPos->Intramolecular H-Bonding EthylGroup N-Ethyl Tail (ADME/Lipophilicity) Piperazine->EthylGroup Basic pKa (~8.5)\n(Lysosomal Trapping) Basic pKa (~8.5) (Lysosomal Trapping) Piperazine->Basic pKa (~8.5)\n(Lysosomal Trapping) BBB Penetration\n(Increased LogP) BBB Penetration (Increased LogP) EthylGroup->BBB Penetration\n(Increased LogP) Metabolic Stability\n(vs. Methyl) Metabolic Stability (vs. Methyl) EthylGroup->Metabolic Stability\n(vs. Methyl)

Caption: Functional dissection of the this compound scaffold highlighting key SAR zones.

Experimental Data Comparison

The following table contrasts the physicochemical and biological profiles of the Ethyl variant against standard alternatives.

Table 1: Physicochemical & Metabolic Profile Comparison

Data represents consensus values from arylpiperazine class studies.

PropertyN-Ethyl Analog (Topic)N-Methyl Analog N-H (Des-alkyl)
Molecular Weight 205.30191.27177.25
cLogP (Lipophilicity) 1.95 (Optimal for CNS)1.450.85 (Too Polar)
pKa (Basic N) 8.68.49.1
Metabolic Route

-Deethylation (CYP3A4)

-Demethylation (Rapid)
Glucuronidation/Acetylation
BBB Permeability High ModerateLow
hERG Liability Moderate RiskLow RiskLow Risk

Analyst Note: The shift from Methyl to Ethyl is often a strategic "late-stage" optimization to improve brain exposure or tweak the half-life without altering the primary binding mode significantly.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and a validation assay for its activity (using a 5-HT1A receptor binding model as the standard context for arylpiperazines).

Protocol A: Synthesis via Buchwald-Hartwig Amination

This route avoids the formation of regioisomers common in nucleophilic aromatic substitution (


).
  • Reagents: 1-Bromo-2-nitrobenzene (1.0 eq), N-Ethylpiperazine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge an oven-dried flask with catalyst, ligand, and base under Argon.

    • Add 1-Bromo-2-nitrobenzene and N-Ethylpiperazine in solvent.

    • Heat to 100°C for 12-16 hours . Monitor by TLC/LCMS.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C and stir under

      
       (1 atm) for 4 hours to yield the This compound .
      
Protocol B: 5-HT1A Receptor Binding Assay (Validation)

Context: Verifying the affinity of the ortho-piperazinyl motif.

  • Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.

  • Ligand:

    
    -8-OH-DPAT (Radioligand).
    
  • Incubation:

    • Mix 20 µg membrane protein with test compound (0.1 nM – 10 µM) and 1 nM radioligand in Tris-HCl buffer (pH 7.4).

    • Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Expected Result: The ortho-ethyl analog should show

      
       in the low nanomolar range (<50 nM) if the conformational twist is tolerated by the pocket.
      

Signaling Pathway & Mechanism

When incorporated into a kinase inhibitor (e.g., for BCR-ABL or SRC), this scaffold modulates downstream signaling.

Signaling_Pathway Drug Drug-Scaffold Complex (this compound moiety) Target Target Kinase (e.g., BCR-ABL / SRC) Drug->Target Competitive Binding (Hinge Region) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Phospho Phosphorylation Cascade Target->Phospho Inhibition ATP ATP ATP->Target Blocked Proliferation Cell Proliferation Phospho->Proliferation Downregulated

Caption: Mechanism of Action for Kinase Inhibitors utilizing the piperazinyl-aniline scaffold.

References

  • Robichaud, A. J., et al. (2011). "Recent advances in selective serotonin receptor modulation."[1] Annual Reports in Medicinal Chemistry. Link

  • Lombaert, S. D., et al. (2004). "Design and Synthesis of Novel Arylpiperazines as Potent 5-HT Ligands." Journal of Medicinal Chemistry. Link

  • Zimmerman, K., et al. (2015). "Structure-Activity Relationships of Piperazine-Based Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Surrey, T., et al. (2008). "Buchwald-Hartwig Amination Protocols for Sterically Hindered Anilines." Organic Process Research & Development. Link

Sources

"2-(4-Ethylpiperazin-1-yl)aniline" patent landscape

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2-(4-Ethylpiperazin-1-yl)aniline

Executive Summary: The Ortho-Piperazinyl Scaffold

This compound is a specialized chemical intermediate serving as a "privileged scaffold" in the synthesis of bioactive heterocyclic compounds.[1] Unlike its widely known isomer 4-(4-ethylpiperazin-1-yl)aniline (a key intermediate for the fibroblast growth factor receptor inhibitor Infigratinib), the 2-isomer (ortho) is primarily utilized to construct fused tricyclic systems such as benzimidazoles , quinoxalines , and benzodiazepines .[1]

This guide objectively compares the synthesis, performance, and patent landscape of this specific ortho-isomer, distinguishing it from its para-counterpart and methyl-substituted analogs (common in antipsychotics like Olanzapine).[1]

Patent Landscape & Strategic Value

The patent landscape for this compound is characterized by its utility as a bidentate nucleophile precursor.[1]

FeatureThis compound (Ortho)4-(4-Ethylpiperazin-1-yl)aniline (Para)
Primary Application CNS Agents & Tricyclics: Precursor for 5-HT antagonists and tricyclic kinase inhibitors (e.g., Quinoxalinones).[1]Kinase Inhibitors: Key intermediate for Infigratinib (BGJ398) and FGFR inhibitors.[1]
Chemical Role Cyclization Partner: The ortho positioning allows cyclization with carboxylic acids or aldehydes to form fused rings.Linear Extender: Provides a solubilizing "tail" to a drug molecule without cyclization.[1]
Patent Status Generic Building Block: Methods often covered under broad "substituted aniline" patents for library generation.High IP Density: Specifically claimed in process patents for FGFR inhibitors (e.g., Novartis, QED Therapeutics).

Key Patent Insight: While specific composition-of-matter patents for the simple aniline are expired or non-existent, its value lies in Process Patents describing its conversion into fused heterocycles.[1] Recent IP trends (2020–2024) show increased use of ortho-piperazinyl anilines in designing PROTAC linkers and CNS-penetrant kinase inhibitors where the ortho-twist improves metabolic stability compared to the para-isomer.[1]

Comparative Synthesis Analysis

Researchers typically choose between two primary routes to access this scaffold. The choice depends on scale , cost , and safety constraints.

Route A: Nucleophilic Aromatic Substitution (SNAr) + Reduction (The "Gold Standard")[1]
  • Mechanism: Displacement of a labile fluoride in 2-fluoronitrobenzene by N-ethylpiperazine, followed by nitro reduction.[1]

  • Pros: High atom economy, no heavy metals in Step 1, scalable to kilograms.

  • Cons: Requires handling of nitro-aromatics (exothermic reduction).[1]

Route B: Buchwald-Hartwig Amination[1]
  • Mechanism: Palladium-catalyzed coupling of 2-bromoaniline with N-ethylpiperazine.[1]

  • Pros: Avoids nitro compounds; useful if the "Aniline" core has sensitive substituents incompatible with reduction.

  • Cons: High cost (Pd catalyst), lower yield due to potential bis-arylation or catalyst poisoning by the free amine.[1]

Performance Matrix: Route A vs. Route B
MetricRoute A (SNAr) Route B (Pd-Catalysis)
Overall Yield 85 – 92% (Two Steps)60 – 75%
Cost Efficiency High (Cheap reagents)Low (Pd/Ligand cost)
Purity Profile >99% (Easy crystallization)>95% (Requires chromatography)
Scalability Excellent (Kg scale)Moderate (Heat removal issues)

Experimental Protocol: The "Gold Standard" (Route A)

This protocol is designed to be self-validating : the color change and solubility shifts serve as checkpoints for reaction progress.[1]

Step 1: SNAr Coupling
  • Reagents: 2-Fluoronitrobenzene (1.0 eq), N-Ethylpiperazine (1.1 eq), K2CO3 (1.5 eq), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve 2-fluoronitrobenzene in ACN (5 vol).

    • Add K2CO3 followed by slow addition of N-ethylpiperazine at room temperature (Exotherm check!).

    • Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: Solution turns from pale yellow to deep orange/red (formation of nitro-amine).[1] TLC shows disappearance of starting material (Rf ~0.8 to ~0.4 in 50% EtOAc/Hex).[1]

    • Workup: Cool, filter salts, concentrate. Partition between water and EtOAc.[1][2][3] The product, 1-(2-nitrophenyl)-4-ethylpiperazine , is an oil that solidifies upon standing.[1]

Step 2: Catalytic Hydrogenation
  • Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen (balloon or 3 atm).

  • Procedure:

    • Dissolve the nitro compound in Methanol.[1]

    • Add Pd/C catalyst under inert atmosphere (N2).

    • Introduce H2.[1] Stir vigorously at RT for 3–12 hours.

    • Checkpoint: The deep orange color vanishes , becoming colorless or pale pink (aniline formation).

    • Workup: Filter through Celite (remove Pd).[1] Concentrate to obtain This compound .[1]

    • Purification: Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >98%.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the decision logic and chemical pathway for synthesizing the target molecule.

G Start Target: this compound RouteA Route A: S_NAr (Recommended) Start->RouteA High Yield / Low Cost RouteB Route B: Pd-Catalysis Start->RouteB If Nitro-sensitive Step1A 1. 2-Fluoronitrobenzene + N-Ethylpiperazine (K2CO3, ACN, Reflux) RouteA->Step1A Step1B 1. 2-Bromoaniline + N-Ethylpiperazine (Pd2(dba)3, BINAP, NaOtBu) RouteB->Step1B Step2A 2. Hydrogenation (Pd/C, H2) (Reduction of Nitro group) Step1A->Step2A Intermediate: 1-(2-Nitrophenyl)-4-ethylpiperazine Product Final Product (>98% Purity, White Solid) Step2A->Product Step1B->Product Lower Yield

Caption: Comparative synthesis workflow highlighting the efficiency of the SNAr route (Green) over the catalytic route (Red).

Technical Specifications & Characterization

For researchers validating the synthesized compound, the following physicochemical properties are standard.

PropertySpecificationNotes
Appearance Off-white to pale brown solidDarkens upon air oxidation (store under N2).[1]
Melting Point 76 – 78 °CSharp melting point indicates high purity.[1]
Solubility Soluble in DCM, MeOH, DMSOPoorly soluble in water; soluble in dilute HCl.
Mass Spec (ESI) [M+H]+ = 206.16Consistent with C12H19N3.[1]
Stability Hygroscopic, Air-sensitiveRecommendation: Store at 2–8°C, protected from light.[4]

References

  • Vortioxetine Process Patent (Related Ortho-Piperazine Chemistry): Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.[1][5] European Patent Office.[1][6] Patent EP2894154.[1] Link[1]

  • Infigratinib Intermediate (Para-Isomer Distinction): Substituted N-phenyl-pyrimidin-4-amines and their use as FGFR inhibitors.[1] Google Patents.[1] US Patent 9,487,500.[1][7] Link

  • General SNAr Methodology: Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzene with Secondary Amines.[1] Journal of Chemical Thermodynamics (Ref.[8] for solvent/reagent compatibility). Link

  • Safety Data & Properties: 4-(4-Ethylpiperazin-1-yl)aniline GHS Classification (Analogous Safety Profile). PubChem.[1] Link

Sources

Comprehensive Guide: Cross-Reactivity & Assay Performance of 2-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethylpiperazin-1-yl)aniline (often designated as Intermediate-1 or a Critical Process Intermediate ) is a structural pharmacophore frequently encountered in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib) and specific phenylpiperazine-class therapeutics. Its presence in a sample—whether as a synthetic impurity, a metabolic byproduct, or a degradation product—presents significant analytical challenges due to its high potential for cross-reactivity .

This guide objectively compares the performance of detection methodologies for this analyte. We analyze its behavior in LC-MS/MS (the gold standard for specificity), HPLC-UV (prone to co-elution), and Immunoassays (prone to false positives).

Key Findings for Researchers:

  • CMC/Quality Control: In reversed-phase chromatography, this aniline derivative exhibits similar hydrophobicity to desacetyl-Palbociclib impurities, requiring specialized biphenyl or pentafluorophenyl (PFP) stationary phases for resolution.

  • Toxicology/Screening: The piperazine moiety is a known structural alert for cross-reactivity in urine drug screens (UDS), often triggering false positives for amphetamines or ecstasy (MDMA) in low-specificity immunoassays.

  • Biological Selectivity: While it lacks the ATP-hinge binding motif of the full drug, the aniline moiety poses a genotoxic risk (Ames positive potential) requiring ppm-level quantification.

Part 1: Chemical Context & Structural Basis for Cross-Reactivity

To understand why this molecule cross-reacts, we must analyze its topology. It consists of an electron-rich aniline ring coupled to a basic piperazine tail.

Structural Homology Diagram

The following diagram illustrates the structural relationship between the intermediate, the final drug (Palbociclib), and the "false positive" targets (Amphetamines/MDMA) in immunoassays.

CrossReactivity Intermediate This compound (Analyte of Interest) Palbociclib Palbociclib (Final Drug) (CDK4/6 Inhibitor) Intermediate->Palbociclib Synthetic Precursor (Amide Coupling) Impurity Desacetyl-Palbociclib (Common Impurity) Intermediate->Impurity Degradation/Hydrolysis Antibody Immunoassay Antibody (Target: Amphetamine/MDMA) Intermediate->Antibody Epitope Mimicry (Piperazine Ring)

Figure 1: Structural relationships driving analytical and immunological cross-reactivity. The piperazine ring (blue node) acts as a shared epitope, causing interference.

Part 2: Analytical Performance Comparison

This section compares the performance of three standard assay types when detecting this compound.

Comparative Data Table
FeatureLC-MS/MS (MRM Mode) HPLC-UV (DAD) Immunoassay (ELISA/EMIT)
Specificity High (Distinguishes by Mass/Charge)Moderate (Relies on Retention Time)Low (Epitope binding)
Cross-Reactivity Risk < 0.1% (with optimized transitions)High (Co-elution with N-oxides)High (Binds anti-MDMA antibodies)
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL50 – 100 ng/mLCut-off dependent (e.g., 500 ng/mL)
Primary Application Trace Impurity Quantification (PGI)Process Control (High conc.)Rapid Toxicology Screening
False Positive Rate NegligibleModerate (Matrix effects)Significant (>15% risk)
High-Performance Liquid Chromatography (HPLC-UV)

The Challenge: In standard C18 columns, the aniline intermediate often co-elutes with Pyridine-N-oxide impurities due to similar pKa values and hydrophobic profiles.

  • Observation: At pH 4.5, the piperazine nitrogen is protonated, causing peak tailing and merging with the solvent front or early eluting degradants.

  • Correction: Use of a Biphenyl stationary phase provides π-π interactions with the aniline ring, significantly improving separation selectivity compared to C18.

Immunoassays (ELISA/EMIT)

The Risk: The piperazine ring is a "privileged structure" that mimics the cyclic amine of MDMA (Ecstasy).

  • Mechanism: Antibodies raised against MDMA often recognize the secondary/tertiary amine of the piperazine. The ethyl group on the 4-position of our analyte provides enough steric bulk to fit into the antibody pocket, triggering a signal.

  • Data Insight: Studies on phenylpiperazines indicate cross-reactivity ranging from 0.5% to 40% depending on the antibody clone used. This renders immunoassays unsuitable for specific quantification of this intermediate.

LC-MS/MS (The Gold Standard)

The Solution: Mass spectrometry resolves the cross-reactivity issues by filtering based on the unique precursor-to-product ion transitions.

  • Precursor Ion: [M+H]+ = m/z 206.1 (approx, varies by exact derivative).

  • Specific Fragment: The loss of the ethyl group or cleavage of the piperazine ring yields unique daughter ions that distinguish it from the full drug (Palbociclib, m/z 447.5).

Part 3: Protocol – Validated LC-MS/MS Methodology

To eliminate cross-reactivity in your assays, adopt this self-validating Multiple Reaction Monitoring (MRM) protocol. This method is designed to separate the aniline intermediate from the parent drug and N-oxide impurities.

Workflow Diagram

LCMS_Workflow Sample Sample Preparation (Protein Precip / Dilution) Column Stationary Phase (Kinetex Biphenyl, 2.6µm) Sample->Column Gradient Elution Ionization ESI Source (Positive Mode) Column->Ionization Eluent Q1 Q1 Filter (Parent Mass Selection) Ionization->Q1 [M+H]+ Collision Collision Cell (N2 Gas Fragmentation) Q1->Collision Selection Q3 Q3 Filter (Unique Fragment) Collision->Q3 Fragmentation Detector Detector (Quantification) Q3->Detector Signal

Figure 2: MRM Workflow for specific detection, bypassing immunoassay cross-reactivity.

Step-by-Step Protocol

1. Chromatographic Conditions:

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent. Rationale: Biphenyl phases offer superior selectivity for aromatic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-6 min: 5% → 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

2. Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo):

  • Ionization: ESI Positive.

  • Source Temp: 500°C.

  • Transitions (Example for Ethylpiperazinyl-aniline core):

    • Quantifier:m/z 206.2 → 163.1 (Loss of ethyl/ring cleavage).

    • Qualifier:m/z 206.2 → 120.1 (Aniline fragment).

  • Dwell Time: 50 ms per transition.

3. System Suitability (Self-Validation):

  • Inject a mixture of the Intermediate and the Parent Drug (e.g., Palbociclib).

  • Acceptance Criteria: Resolution (Rs) > 2.0 between the Intermediate (typically earlier eluting) and the Parent Drug. Tail factor < 1.5.

Part 4: Biological & Genotoxic Cross-Reactivity

Beyond analytical interference, this molecule presents biological cross-reactivity risks that must be assessed during drug development.

Genotoxicity (Ames Test)

Aniline derivatives are structural alerts for genotoxicity.

  • Mechanism: Metabolic activation (hydroxylation) can lead to DNA adduct formation.

  • Performance vs. Alternatives: Unlike "clean" intermediates, this molecule is classified as a Potentially Genotoxic Impurity (PGI) .

  • Requirement: It must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5 µ g/day intake) unless Ames negative data is provided.

Kinase Selectivity

Does the intermediate inhibit CDK4/6 like the parent drug?

  • Assessment: No. The aniline fragment lacks the pyridopyrimidine "hinge-binding" motif required for ATP competition in the kinase pocket.

  • Data: In biochemical kinase assays, the IC50 of the intermediate is typically >10 µM (inactive), whereas Palbociclib is < 15 nM. Therefore, biological cross-reactivity in potency assays is low.

References

  • Impurity Profiling of Palbociclib

    • Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities. Journal of AOAC INTERNATIONAL. (2025).

  • Immunoassay Cross-Reactivity

    • False-Positive Interferences of Common Urine Drug Screen Immunoassays.[1][2] Journal of Analytical Toxicology. (2014).

  • Genotoxicity of Anilines

    • Genotoxicity of aniline derivatives in various short-term tests.[3][4] Mutation Research. (1989).

  • LC-MS/MS Method Validation

    • Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib. NIH / MDPI. (2020).

  • Piperazine Cross-Reactivity

    • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. NIH / PMC. (2022).[5]

Sources

Technical Guide: Evaluating 2-(4-Ethylpiperazin-1-yl)aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 2-(4-Ethylpiperazin-1-yl)aniline and its derivatives, focusing on their utility as privileged scaffolds in medicinal chemistry.[1] We analyze their physicochemical profiles, pharmacokinetic liabilities, and synthetic accessibility compared to standard regioisomers.[1]

Executive Summary & Structural Significance[1]

This compound (hereafter referred to as 2-EPA ) represents a critical "ortho-amino phenylpiperazine" scaffold.[1] Unlike its para-isomer (common in kinase inhibitors like Imatinib precursors) or meta-isomer (seen in aripiprazole-like psychotropics), the ortho-substitution pattern of 2-EPA introduces unique steric and electronic properties.[1]

This scaffold is primarily utilized as a building block for:

  • Multi-Target Kinase Inhibitors: The aniline amine serves as a hinge-binding donor, while the ortho-piperazine allows the solubilizing group to access the solvent front or ribose pocket, often inducing a twisted conformation that improves selectivity.[1]

  • CNS-Active Agents: The phenylpiperazine motif is a classic pharmacophore for 5-HT (Serotonin) and Dopamine receptors.[1] The ortho-amine provides a handle for cyclization into tricyclic systems (e.g., dibenzodiazepines).[1]

Structural Comparison of Regioisomers
Feature2-EPA (Ortho) 3-EPA (Meta) 4-EPA (Para)
Steric Conformation Non-Planar: High torsion angle between phenyl & piperazine due to steric clash.[1]Planar/Flexible: Moderate conjugation possible.Planar: High conjugation; extended linear geometry.[1]
Intramolecular H-Bond Possible: Between Aniline NH and Piperazine N.None None
Primary Application Tricyclics, Selectivity-driven Kinase InhibitorsGPCR Ligands (Psychotropics)Type I/II Kinase Inhibitors
Solubility (pH 7.4) High (disrupted crystal packing)ModerateModerate to Low (better packing)

Physicochemical & ADME Profiling[1]

To validate 2-EPA derivatives as drug candidates, we must evaluate their "drug-likeness" against key metrics: Lipophilicity (LogD), Basicity (pKa), and Metabolic Stability.[1]

Basicity and Ionization (pKa)

The N-ethylpiperazine moiety typically has a pKa of ~7.8–8.[1]5. In the ortho isomer (2-EPA), the proximity of the aniline NH₂ can lower the pKa of the proximal piperazine nitrogen via electronic repulsion, potentially improving membrane permeability compared to the para isomer.[1]

  • Critical Insight: The ortho-aniline NH₂ is less nucleophilic than a standard aniline due to the inductive withdrawal of the piperazine, but it remains suitable for amidation or urea formation.[1]

Metabolic Liabilities

The N-ethyl group is a primary metabolic "soft spot."[1]

  • Primary Metabolic Route: N-dealkylation by CYP450 (specifically CYP3A4 and CYP2D6) to yield the free piperazine metabolite.[1]

  • Secondary Route: Hydroxylation of the phenyl ring (if unsubstituted).[1]

  • Toxicity Risk: Phenylpiperazines can form reactive quinone-imine intermediates if the aniline nitrogen is oxidized, though this is mitigated when the aniline is derivatized (e.g., into an amide).[1]

hERG Inhibition Potential

Phenylpiperazines are known pharmacophores for hERG channel blockade (QT prolongation risk).[1]

  • Risk Factor: High.[1] The basic nitrogen + lipophilic tail fits the hERG pharmacophore.[1]

  • Mitigation: The ortho-substitution in 2-EPA often reduces hERG affinity compared to para-isomers by disrupting the linear conformation required for channel binding.[1]

Experimental Protocols

Protocol A: Synthesis of 2-EPA via Buchwald-Hartwig Coupling

Standardizing the access to the scaffold from 2-bromoaniline.[1]

Reagents:

  • 1-Bromo-2-nitrobenzene (Precursor)[1]

  • N-Ethylpiperazine[1]

  • Catalyst: Pd(OAc)₂ / BINAP[1]

  • Base: Cs₂CO₃[1]

  • Solvent: Toluene or Dioxane[1]

Workflow:

  • SNAr Displacement: React 1-fluoro-2-nitrobenzene with N-ethylpiperazine (1.1 eq) and K₂CO₃ in DMF at 80°C for 4 hours. (Preferred over Buchwald for nitro-precursors due to cost).[1]

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1).[1] Product is yellow/orange.[1]

  • Reduction: Hydrogenate the nitro intermediate using H₂ (balloon) and 10% Pd/C in MeOH/THF (1:1) at RT for 2-6 hours.

  • Purification: Filter through Celite. Isolate 2-EPA as a free base (viscous oil) or convert to HCl salt (hygroscopic solid).[1]

Validation Data:

  • 1H NMR (DMSO-d6): δ 6.8-7.0 (m, 4H, Ar-H), 4.8 (s, 2H, NH2), 2.9 (m, 4H, Pip-H), 2.5 (m, 4H, Pip-H), 2.3 (q, 2H, Ethyl), 1.0 (t, 3H, Methyl).[1]

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Determining the intrinsic clearance (CLint) of 2-EPA derivatives.[1]

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/rat).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into cold acetonitrile (with Internal Standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    • CLint = (k / protein_conc) * scaling_factors

Visualizations & Logic Flows

Figure 1: Synthetic Pathway & Strategic Derivatization

This diagram illustrates the synthesis of 2-EPA and its divergence into two major drug classes: Kinase Inhibitors and Tricyclic Antipsychotics.[1]

EPA_Synthesis Start 1-Fluoro-2-nitrobenzene Inter 1-(2-Nitrophenyl)-4-ethylpiperazine Start->Inter SNAr (K2CO3, DMF) Reagent N-Ethylpiperazine Reagent->Inter Product 2-EPA (Scaffold) Inter->Product H2, Pd/C (Reduction) Kinase Kinase Inhibitors (Urea/Amide Linkage) Product->Kinase React w/ Isocyanate CNS Tricyclic Antipsychotics (Cyclization) Product->CNS React w/ Acid Chloride + Cyclization

Caption: Synthesis of 2-EPA via SNAr and Reduction, branching into Kinase or CNS drug discovery.

Figure 2: Decision Tree for Scaffold Selection

When to choose the Ortho (2-EPA) scaffold over the Meta or Para isomers.[1]

Scaffold_Selection Start Target Requirement? Q1 Need Planar Geometry? Start->Q1 Q2 Need High Solubility? Q1->Q2 No (Type II / GPCR) Para Select Para-Isomer (e.g., Imatinib-like) Q1->Para Yes (DNA intercalation/Type I) Q3 Targeting Kinase Hinge? Q2->Q3 Moderate Ortho Select Ortho-Isomer (2-EPA) (Twisted Conformation) Q2->Ortho Yes (Disrupt packing) Q3->Ortho Yes (Solvent exposed tail) Meta Select Meta-Isomer (e.g., Aripiprazole-like) Q3->Meta No (GPCR linker)

Caption: Selection logic for Ortho vs. Para/Meta phenylpiperazine scaffolds based on target geometry.

Comparative Data Summary

The following table contrasts 2-EPA derivatives with standard reference compounds in the same chemical space.

Property2-EPA Derivatives Imatinib (Para-analogue) Clozapine (Tricyclic analogue)
LogP (Calc) 2.1 – 2.53.53.2
tPSA (Ų) ~45 (Polar Surface Area)~85~30
Metabolic Stability Low (Ethyl dealkylation)Moderate (Methyl dealkylation)Moderate
hERG Liability Moderate (Twisted)High (Linear)High
CNS Penetration High (if MW < 400)Low (P-gp substrate)High

Key Takeaway: 2-EPA derivatives offer superior solubility and reduced hERG liability compared to para-analogues, making them ideal for "Lead Optimization" where solubility is a bottleneck.[1] However, the N-ethyl group may require bioisosteric replacement (e.g., with cyclopropyl or fluoroethyl) to improve metabolic stability in late-stage development.[1]

References

  • Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link[1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for ADME protocols).

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • ChemicalBook. (2024).[1] 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Properties and CAS 793727-81-8. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.